1-Benzyl-2,5-dimethylpyrrole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-benzyl-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-11-8-9-12(2)14(11)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXMFQXZASNQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198479 | |
| Record name | 1H-Pyrrole, 2,5-dimethyl-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5044-20-2 | |
| Record name | 1H-Pyrrole, 2,5-dimethyl-1-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005044202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5044-20-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole, 2,5-dimethyl-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 1-Benzyl-2,5-dimethylpyrrole
An In-depth Technical Guide to 1-Benzyl-2,5-dimethylpyrrole
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrrole scaffold is a privileged structure in numerous FDA-approved drugs, and understanding the properties of its derivatives is crucial for the design of novel therapeutics.[1][2][3] This document details the physicochemical properties, synthesis, spectroscopic characterization, and potential applications of this compound. It is intended to serve as a foundational resource for scientists engaged in the exploration of pyrrole-based compounds for therapeutic purposes.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that is a core component of many biologically active molecules and pharmaceuticals.[2] Its unique electronic properties and the ability of its nitrogen atom to participate in hydrogen bonding make it an invaluable pharmacophore for interacting with biological targets like enzymes and receptors.[1] Pyrrole derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3] Notable drugs containing the pyrrole moiety include atorvastatin (a cholesterol-lowering agent), sunitinib (an anticancer drug), and ketorolac (a non-steroidal anti-inflammatory drug).[1][2]
The strategic substitution on the pyrrole ring allows for the fine-tuning of a molecule's steric and electronic profile, which is a key principle in modern drug design.[1] The subject of this guide, this compound, features a benzyl group at the N-1 position and methyl groups at the C-2 and C-5 positions. This substitution pattern blocks the reactive alpha-positions of the pyrrole ring, potentially enhancing metabolic stability, while the benzyl group provides a lipophilic handle that can be crucial for target engagement. This guide will delve into the specific attributes of this compound, providing researchers with the necessary data to leverage its potential in their discovery programs.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the bedrock of its application in research and development. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 5044-20-2 | [4] |
| Molecular Formula | C13H15N | [4] |
| Molecular Weight | 185.26 g/mol | [4] |
| Appearance | Colorless to yellowish oily liquid | [5] |
| Boiling Point | 165 °C at 740 mmHg (for 2,5-dimethylpyrrole) | [5] |
| Density | 0.935 g/mL at 25 °C (for 2,5-dimethylpyrrole) | [5] |
| Solubility | Miscible in ethanol and ether; very poorly soluble in water (for 2,5-dimethylpyrrole) | [5] |
Note: Some physical properties are listed for the parent compound, 2,5-dimethylpyrrole, due to a lack of specific experimental data for the N-benzylated derivative. These values provide a reasonable estimate.
Synthesis and Purification
The most common and direct method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis. For this compound, this involves the condensation of acetonylacetone (hexane-2,5-dione) with benzylamine.
General Paal-Knorr Synthesis Protocol
This protocol describes a representative procedure for the synthesis of this compound.
Reaction: Hexane-2,5-dione + Benzylamine → this compound + 2 H₂O
Materials:
-
Hexane-2,5-dione
-
Benzylamine
-
Acetic acid (or other suitable acid catalyst)
-
Toluene (or other suitable solvent for azeotropic water removal)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add hexane-2,5-dione (1.0 eq) and toluene.
-
Addition of Reagents: Add benzylamine (1.0-1.1 eq) and a catalytic amount of acetic acid.
-
Reflux: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when no more water is collected.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the Paal-Knorr synthesis of this compound.
Spectroscopic and Structural Characterization
Confirming the identity and purity of a synthesized compound is paramount. Standard spectroscopic techniques are used for the characterization of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the benzyl and dimethylpyrrole moieties.
-
Benzyl Protons: A multiplet in the aromatic region (~7.2-7.4 ppm) for the phenyl group and a singlet for the benzylic methylene protons (-CH₂-) (~5.0 ppm).
-
Pyrrole Protons: A singlet for the two equivalent pyrrole protons at the C-3 and C-4 positions (~5.8 ppm).
-
Methyl Protons: A singlet for the six equivalent protons of the two methyl groups at C-2 and C-5 (~2.1 ppm).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will complement the proton data, showing distinct signals for each unique carbon atom in the molecule. Expected approximate chemical shifts include:
-
Methyl Carbons: ~13 ppm
-
Benzylic Carbon: ~50 ppm
-
Pyrrole C-3/C-4: ~106 ppm
-
Pyrrole C-2/C-5: ~128 ppm
-
Aromatic Carbons: ~126-138 ppm
-
-
IR (Infrared) Spectroscopy: The IR spectrum would show characteristic C-H stretching frequencies for the aromatic and aliphatic groups, as well as C=C and C-N stretching vibrations characteristic of the pyrrole ring.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The parent ion peak (M+) for C₁₃H₁₅N would be observed at m/z = 185.12. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Chemical Reactivity and Potential Applications
Reactivity
The 2- and 5-positions of the this compound are blocked by methyl groups. This makes the compound less susceptible to electrophilic substitution at these typically reactive positions. Electrophilic attack, if forced, would occur at the C-3 or C-4 positions. The benzyl group at the N-1 position is relatively stable but can be cleaved under certain reductive or oxidative conditions.
Applications in Drug Development
While specific biological activities for this compound are not extensively documented in publicly available literature, the 2,5-dimethylpyrrole scaffold is a known pharmacophore. Derivatives have been investigated for a range of therapeutic applications.[6][7]
-
Anticancer Agents: Many pyrrole-containing compounds exhibit antiproliferative activity by inhibiting key enzymes like tubulin or protein kinases.[6] The structural motif of this compound could serve as a core for developing new anticancer agents.
-
Antimicrobial Agents: The pyrrole nucleus is present in several natural and synthetic compounds with antibacterial and antifungal properties.[2][8]
-
Anti-inflammatory Agents: As seen with ketorolac, pyrrole derivatives can act as potent anti-inflammatory drugs, often by inhibiting cyclooxygenase (COX) enzymes.[3]
-
Central Nervous System (CNS) Applications: The lipophilicity imparted by the benzyl and methyl groups may facilitate blood-brain barrier penetration, making this scaffold potentially interesting for CNS drug discovery.
The logical progression for exploring the utility of this compound in a drug discovery context is illustrated below.
Caption: Logical workflow for utilizing the core scaffold in drug discovery.
Safety and Handling
-
General Precautions: Use in a well-ventilated area or under a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12]
-
Hazards: May cause skin, eye, and respiratory irritation.[10] Avoid inhalation of vapors and contact with skin and eyes.[9]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][12]
-
First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[9][12]
Conclusion
This compound is a synthetically accessible derivative of the medicinally important pyrrole scaffold. Its key features—a stable N-substituent, blocked alpha-positions, and sites for further functionalization—make it an attractive starting point for medicinal chemistry campaigns. This guide has provided the foundational physicochemical, synthetic, and spectroscopic data necessary for researchers to begin exploring the potential of this and related compounds in the development of novel therapeutics.
References
- Substituted pyrroles based on ketones: prospects of application and advances in synthesis. (2023). RSC.
- Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. PharmaEXpert.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). PubMed Central, NIH.
- Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2021). PubMed Central, NIH.
- Some drugs containing pyrrole derivatives. (2022). ResearchGate.
- 1-benzyl-3-(hydroxymethyl)-2,5-dimethylpyrrole. Guidechem.
- Safety data sheet. (2024). BASF Agro.
- Safety Data Sheet. (2024). CymitQuimica.
- SAFETY DATA SHEET. (2025). Fisher Scientific.
- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET. (2023). TCI Chemicals.
- 1-BENZYLPYRROLE synthesis. ChemicalBook.
- Synthesis of 2,5-dimethylsubstitutedphenyl/benzyl-1H-pyrrole-3/4-mono/dicarbaldehydes. (2022). ResearchGate.
- Supporting Information. (2011). The Royal Society of Chemistry.
- Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate. Sigma-Aldrich.
- 1-Benzyl-2,5-dihydro-1H-pyrrole(6913-92-4) 1H NMR. ChemicalBook.
- 1-Benzyl-2,5-dihydropyrrole. PubChem, NIH.
- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar.
- 2,5-dimethylpyrrole. ChemBK.
- benzyl 2,5-dihydroxy-2,5-dihydro-1H-pyrrole-1-carboxylate. Chemical Synthesis Database.
- Supporting Information. pubs.acs.org.
- Microwave-accelerated synthesis of benzyl 3,5-dimethyl-pyrrole-2-carboxylate. (2006). Dalhousie University.
- Methyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrrolepropionate. PubChem, NIH.
- Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. (2025). MDPI.
- 1-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-(1-cyclopropyltetrazol-5-yl)sulfanylethanone. PubChem, NIH.
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An In-Depth Technical Guide to 1-Benzyl-2,5-dimethylpyrrole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-benzyl-2,5-dimethylpyrrole, a substituted pyrrole of significant interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, outlines a robust synthetic protocol via the Paal-Knorr synthesis, and explores its current and potential applications in drug discovery and materials science.
Core Compound Identification
This compound is an N-substituted pyrrole derivative. The presence of the benzyl group on the nitrogen atom and methyl groups at the 2 and 5 positions of the pyrrole ring imparts specific chemical characteristics that are valuable in various scientific applications.
| Identifier | Value |
| CAS Number | 5044-20-2 |
| Molecular Formula | C₁₃H₁₅N |
| Molecular Weight | 185.26 g/mol |
| Boiling Point | 292.9 °C at 760 mmHg |
| Density | 0.95 g/cm³ |
| Refractive Index | 1.541 |
Synthesis of this compound: The Paal-Knorr Reaction
The most common and efficient method for the synthesis of this compound is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, benzylamine, typically under acidic conditions.[1]
Reaction Mechanism
The Paal-Knorr synthesis of pyrroles is a well-established and reliable method for constructing the pyrrole ring.[2] The mechanism proceeds through the following key steps:
-
Hemiaminal Formation: The primary amine (benzylamine) performs a nucleophilic attack on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound (2,5-hexanedione) to form a hemiaminal intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion, leading to the formation of a five-membered ring intermediate.
-
Dehydration: The cyclic intermediate undergoes dehydration, losing two molecules of water, to form the aromatic pyrrole ring. The ring-closing step is often the rate-determining step of the reaction.
Caption: Generalized workflow of the Paal-Knorr pyrrole synthesis.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound:
Materials:
-
2,5-Hexanedione
-
Benzylamine
-
Acetic Acid (Glacial)
-
Ethanol
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1 equivalent) and benzylamine (1 equivalent) in ethanol.
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the benzyl group, a singlet for the benzylic methylene protons, a singlet for the two equivalent pyrrole ring protons, and a singlet for the two equivalent methyl groups.
-
¹³C NMR: The spectrum should display distinct signals for the carbons of the benzyl group, the benzylic methylene carbon, the pyrrole ring carbons, and the methyl carbons.
-
IR Spectroscopy: Characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as C=C and C-N stretching of the pyrrole ring, are expected.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (185.26 g/mol ).
Applications in Research and Development
N-substituted pyrroles, such as this compound, are valuable building blocks in medicinal chemistry and materials science. The pyrrole scaffold is a key structural component in a wide range of biologically active molecules.
Drug Discovery
The pyrrole nucleus is a privileged scaffold in drug design, appearing in numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. The N-benzyl group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its biological activity. While specific studies on the pharmacological activity of this compound are limited, its structural similarity to other bioactive N-substituted pyrroles suggests its potential as a precursor for the synthesis of novel therapeutic agents. For instance, derivatives of N-substituted pyrroles have been investigated for their anticonvulsant activities.[3]
Materials Science
Pyrrole-based polymers are known for their conducting properties and have applications in electronic devices, sensors, and corrosion inhibition. The introduction of a benzyl group can influence the solubility and processing characteristics of these polymers, making this compound a potential monomer for the synthesis of functionalized polypyrroles with tailored properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general safety precautions for handling substituted pyrroles should be followed. These compounds may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[4][5][6][7]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis via the Paal-Knorr reaction is a robust and well-understood process. Further investigation into the specific biological activities and material properties of this compound and its derivatives is warranted to fully explore its potential applications. This guide provides a foundational understanding for researchers and scientists working with this versatile molecule.
References
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Synthesis of 2,5-dimethylsubstitutedphenyl/benzyl-1H-pyrrole-3/4-mono/dicarbaldehydes. Reagents and conditions: a acetic acid, reflux 110–120 °C, 30 min. b DMF, POCl3, 2–4 h. ResearchGate. Available at: [Link]
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Paal–Knorr synthesis. Wikipedia. Available at: [Link]
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1H-Pyrrole, 2,5-dimethyl-. NIST WebBook. Available at: [Link]
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2,5-Dimethyl-1-phenylpyrrole | C12H13N | CID 66518. PubChem. Available at: [Link]
-
2,5-Dimethylpyrrole | C6H9N | CID 12265. PubChem. Available at: [Link]
-
1-Benzyl-2,5-dihydro-1H-pyrrole | C11H13N | CID 561506. PubChem. Available at: [Link]
- Safety D
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- Patil, V. M., et al. (2009). Synthesis and anticonvulsant activities of small n-substituted 2, 5-dimethyl pyrrole and bipyrrole. Digest Journal of Nanomaterials and Biostructures, 4(3), 471-477.
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Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. MDPI. Available at: [Link]
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- (PDF) Synthesis and anticonvulsant activities of small n-substituted 2, 5-dimethyl pyrrole and bipyrrole.
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2,5-dimethylpyrrole. Organic Syntheses Procedure. Available at: [Link]
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¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected.... ResearchGate. Available at: [Link]
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- 2,5-Dimethyl-1-(.alpha.-methyl-benzyl)-pyrrole - Optional[MS (GC)] - Spectrum. SpectraBase.
- 1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one. PubChem.
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An In-Depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) of 1-Benzyl-2,5-dimethylpyrrole
Introduction
1-Benzyl-2,5-dimethylpyrrole is a substituted pyrrole derivative of significant interest in medicinal chemistry and materials science. Pyrrole-containing compounds are integral to a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities. The precise structural elucidation of these molecules is paramount for understanding their function and for the development of new chemical entities. This guide provides a comprehensive analysis of this compound using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of these methods, present detailed experimental protocols, and interpret the resulting spectra to provide a complete structural characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of these analytical techniques as applied to heterocyclic compounds.
Molecular Structure of this compound
A clear understanding of the molecular structure is fundamental to interpreting its spectral data. This compound consists of a central pyrrole ring, which is a five-membered aromatic heterocycle containing a nitrogen atom. This ring is substituted with two methyl groups at positions 2 and 5, and a benzyl group attached to the nitrogen atom. The benzyl group itself is composed of a phenyl ring connected to a methylene (-CH2-) bridge.
Caption: Molecular structure of this compound.
Part 1: Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds.
Experimental Protocol: Acquiring the IR Spectrum
A high-quality IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory, which is suitable for both liquid and solid samples.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. Perform a background scan.
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, place a single drop directly onto the ATR crystal.
-
Solid Sample: If the sample is a solid, place a small amount onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition: Collect the sample spectrum over the mid-IR range, typically 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹). For interpretation, it is often more intuitive to work with the absorbance spectrum.
Interpretation of the IR Spectrum
The IR spectrum of this compound can be divided into several key regions, each providing specific structural information.
Caption: Key regions of an IR spectrum.
Key IR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Appearance |
| 3100-3000 | C-H Stretch | Aromatic (Pyrrole & Phenyl) | Medium to Weak |
| 3000-2850 | C-H Stretch | Aliphatic (Methyl & Methylene) | Medium to Strong |
| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic Rings | Medium, often sharp |
| ~1470-1450 | C-H Bend | Alkanes (scissoring) | Medium |
| ~1375 | C-H Bend | Methyl (symmetric) | Medium to Weak |
| ~1335-1250 | C-N Stretch | Aromatic Amine | Medium to Strong |
| 900-675 | C-H Bend (oop) | Aromatic | Strong |
Detailed Analysis:
-
C-H Stretching Region (3100-2850 cm⁻¹): This region will show distinct absorptions. Peaks appearing just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic protons on both the pyrrole and phenyl rings.[1][2] Below 3000 cm⁻¹, we expect to see absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups.[1]
-
Aromatic C=C Stretching (1600-1450 cm⁻¹): A series of bands in this region are indicative of the carbon-carbon double bond stretching within the aromatic rings.[1] The presence of multiple peaks is a hallmark of aromatic systems.
-
C-N Stretching (around 1300 cm⁻¹): The stretching vibration of the C-N bond in the pyrrole ring is expected in this region. This absorption can sometimes be coupled with other vibrations, making it part of a complex pattern in the fingerprint region.[3][4]
-
C-H Bending (1470-675 cm⁻¹): The in-plane and out-of-plane (oop) bending vibrations of the C-H bonds provide valuable structural information. The strong absorptions in the 900-675 cm⁻¹ range are particularly diagnostic of the substitution pattern on the aromatic rings.[1]
It is important to note that the absence of a broad absorption in the 3400-3200 cm⁻¹ region confirms the N-substituted nature of the pyrrole, as this is where N-H stretching of unsubstituted or secondary pyrroles would appear.[3][4]
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation pattern.
Experimental Protocol: Acquiring the Mass Spectrum
Electron Ionization (EI) is a common and effective method for the analysis of relatively volatile and thermally stable compounds like this compound.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for pure samples or direct infusion.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and often undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.[5]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.
Interpretation of the Mass Spectrum
The mass spectrum of this compound will display a molecular ion peak and several characteristic fragment ion peaks. The molecular weight of this compound (C₁₃H₁₅N) is approximately 185.27 g/mol .
Key Ions in the Mass Spectrum:
| m/z | Ion Structure | Fragmentation Pathway |
| 185 | [C₁₃H₁₅N]⁺• | Molecular Ion (M⁺•) |
| 91 | [C₇H₇]⁺ | Benzyl Cation (Tropylium ion) |
| 94 | [C₆H₈N]⁺ | Dimethylpyrrole Cation |
Detailed Analysis:
-
Molecular Ion (m/z 185): The peak corresponding to the intact molecular ion should be observable. Its presence confirms the molecular weight of the compound.
-
Base Peak (m/z 91): The most abundant ion in the spectrum (the base peak) is expected to be at m/z 91. This corresponds to the highly stable tropylium ion ([C₇H₇]⁺), formed by the cleavage of the benzylic C-N bond. This is a very common and diagnostic fragmentation for benzyl-substituted compounds.
-
Dimethylpyrrole Fragment (m/z 94): Cleavage of the benzyl group can also result in the charge being retained on the dimethylpyrrole moiety, leading to a peak at m/z 94.
The fragmentation process is a key diagnostic tool. The stability of the resulting carbocations and radical species dictates the observed fragmentation pattern.[6][7]
Caption: Fragmentation pathway of this compound.
Conclusion
The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust and unequivocal structural confirmation of this compound. IR spectroscopy confirms the presence of the key functional groups—the N-substituted pyrrole ring, the aromatic phenyl ring, and the aliphatic methyl and methylene groups. Mass spectrometry provides the molecular weight and a characteristic fragmentation pattern dominated by the formation of the stable tropylium ion, which is a definitive indicator of the benzyl substituent. These techniques, when used in concert, offer a powerful workflow for the characterization of novel and known chemical entities in a research and development setting. The methodologies and interpretative frameworks presented in this guide are foundational for any scientist working with organic molecules.
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Introduction: The Significance of the 1-Benzyl-2,5-dimethylpyrrole Scaffold
An In-depth Technical Guide to the Solubility and Stability of 1-Benzyl-2,5-dimethylpyrrole
The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of biologically active compounds, including natural products and synthetic drugs[1]. The substitution pattern on the pyrrole core dictates its physicochemical properties and biological activity. The this compound moiety, featuring a bulky, lipophilic benzyl group on the nitrogen and two methyl groups on the alpha-carbons, presents a unique profile. These substitutions not only block the reactive N-H and alpha-positions, which can influence stability, but also significantly increase the molecule's non-polar character. Understanding the solubility and stability of this scaffold is a critical first step in its journey from a synthesized compound to a viable candidate in drug discovery and development, impacting formulation, bioavailability, and shelf-life.
This guide provides a comprehensive technical overview of the theoretical and practical aspects of characterizing the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations.
Part 1: Solubility Characterization
The therapeutic efficacy of a compound is fundamentally linked to its ability to be solubilized, first in a delivery vehicle and subsequently in biological fluids. The structural features of this compound present distinct challenges and opportunities in this regard.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a molecule is governed by its polarity and its ability to interact with solvent molecules. The principle of "like dissolves like" is the guiding tenet[2][3].
-
Predicted Behavior: Based on its structure, the compound is expected to have:
-
Poor solubility in polar protic solvents like water. A related compound, 1-Benzyl-2,5-dihydropyrrole, exhibits an aqueous solubility of only 4.1 µg/mL at pH 7.4, reinforcing this expectation[5].
-
Good solubility in non-polar organic solvents (e.g., hexane, toluene) and polar aprotic solvents (e.g., DMSO, DMF, acetone).
-
Table 1: Computed Physicochemical Properties of a Related Compound, 1-Benzyl-3-(hydroxymethyl)-2,5-dimethylpyrrole
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO | [6] |
| Molecular Weight | 215.29 g/mol | [6] |
| XLogP3-AA | 3.1 | [6] |
| Complexity | 213 | [6] |
Note: Specific data for the exact title compound is sparse; these values for a closely related analogue illustrate the expected physicochemical profile.
Experimental Workflow for Solubility Determination
A systematic approach is required to accurately determine solubility. This involves both qualitative screening and precise quantitative measurement. The following workflow provides a self-validating system for characterization.
Caption: A two-phase workflow for determining the solubility of this compound.
This method is considered the gold standard for determining thermodynamic solubility.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, buffer, DMSO) in a sealed vial. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.
-
Equilibration: Place the vial in a shaker or rotator within a constant temperature bath (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required should be determined empirically by sampling at different time points (e.g., 24, 48, 72h) until the concentration in solution plateaus[7].
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated supernatant from the excess solid, either centrifuge the sample at high speed or filter it through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.
-
Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of a pre-validated analytical method, typically HPLC-UV or LC-MS[8].
-
Quantification: Calculate the concentration of the compound in the original supernatant by comparing the analytical response to a standard curve of known concentrations.
Solubilization Strategies for Aqueous Media
For biological assays, dissolving the compound in an aqueous buffer is often necessary. Direct dissolution is unlikely; therefore, a strategic approach using co-solvents and other excipients is required. A similar compound, 1-Benzyl-2,4-diphenylpyrrole, requires such strategies[9].
Table 2: Recommended Solvents and Solubilization Aids
| Solvent/Agent | Type | Rationale & Use Case | Typical Starting Concentration |
| DMSO | Polar Aprotic Co-Solvent | Excellent solubilizing power for non-polar compounds. Prepare a high-concentration stock (e.g., 10-50 mM) and dilute into aqueous buffer.[9] | Final assay conc. <1% v/v to minimize cell toxicity[9]. |
| Ethanol | Polar Protic Co-Solvent | A less toxic alternative to DMSO for many cell-based assays. Miscible with water.[9] | Final assay conc. <1% v/v. |
| Tween® 80 | Non-ionic Surfactant | Forms micelles that encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.[9] | 0.1 - 2% w/v in the final aqueous buffer. |
| HP-β-CD | Cyclodextrin | Forms inclusion complexes where the hydrophobic compound sits within the cyclodextrin's non-polar cavity.[9] | 1 - 10% w/v in the final aqueous buffer. |
Causality: When a concentrated DMSO stock is added to an aqueous buffer, the solvent environment changes abruptly from highly organic to highly aqueous. This can cause the poorly soluble compound to precipitate out. Using solubilizing agents like surfactants or cyclodextrins in the aqueous phase before adding the DMSO stock can mitigate this by creating a favorable micro-environment for the compound, preventing precipitation[9].
Part 2: Stability Profiling
Stability testing is a mandatory component of drug development, designed to understand how a compound's quality varies over time under the influence of environmental factors[10][11]. Forced degradation (stress testing) is a predictive tool used to identify likely degradation products and establish stability-indicating analytical methods[12][13].
Inherent Chemical Reactivity and Potential Degradation Pathways
The stability of this compound is primarily dictated by the chemistry of the pyrrole ring.
-
Pyrrole Ring Reactivity: Pyrroles are electron-rich aromatic systems that are highly susceptible to oxidation and polymerization, often resulting in the formation of dark, insoluble materials known as "pyrrole black"[1][14]. While the N-substitution with a benzyl group prevents N-H acidity-related reactions, the ring itself remains reactive.
-
Benzyl Group Stability: The benzyl group is generally stable under typical stress conditions, although extreme oxidative or photolytic conditions could potentially affect it. It acts as a stabilizing group compared to an N-H pyrrole but does not render the molecule inert[15][16].
-
Potential Degradation Mechanisms:
-
Oxidation: Reaction with atmospheric oxygen or oxidizing agents can lead to radical formation and subsequent polymerization.
-
Hydrolysis: While generally stable in neutral water, extreme pH (strong acid or base) can promote ring-opening reactions, especially at elevated temperatures[17][18].
-
Photodecomposition: Aromatic systems can absorb UV light, leading to excited states that can undergo various reactions, including radical formation or rearrangement. Pyrrole derivatives are often photolabile[17].
-
Caption: Potential degradation pathways under various forced degradation stress conditions.
Protocol for Forced Degradation Studies
The goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can detect and resolve the resulting impurities[19]. These studies are crucial for developing a stability-indicating method.
Table 3: Standard Conditions for Forced Degradation Studies (ICH Q1A/Q1B)
| Condition | Reagent/Parameters | Rationale & Causality |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Probes susceptibility to degradation in low pH environments. Acid catalyzes the hydrolysis of the pyrrole ring.[13] |
| Base Hydrolysis | 0.1 M NaOH at 60°C | Probes susceptibility to degradation in high pH environments. Base can also promote ring-opening or other reactions.[13][17] |
| Oxidation | 3% H₂O₂ at room temp. | Simulates oxidative stress. Peroxide can initiate radical chain reactions leading to polymerization of the electron-rich pyrrole ring.[13] |
| Thermal | Dry heat at 70-80°C | Assesses intrinsic thermal stability in the solid state. High temperature provides the activation energy for potential decomposition reactions. |
| Photostability | 1.2 million lux hours (visible) & 200 watt hours/m² (UV) | Required by ICH Q1B to assess light sensitivity. Energy from photons can promote the molecule to an excited state, leading to degradation.[12][17] |
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the stress medium (0.1 M HCl). A co-solvent may be needed initially to dissolve the compound before dilution if it is not soluble in the aqueous acid[19]. Prepare a control sample in the same solvent system without the stressor.
-
Stress Application: Place the sample in a controlled temperature environment (e.g., a 60°C water bath).
-
Time Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization & Dilution: Immediately quench the reaction by neutralizing the aliquot (e.g., with an equivalent amount of 0.1 M NaOH) to prevent further degradation. Dilute the sample to a suitable concentration for analysis.
-
Analysis: Analyze the stressed and control samples using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed and control samples. Calculate the percentage of degradation, look for the formation of new peaks (degradants), and perform a mass balance assessment.
Stability-Indicating Analytical Method
A cornerstone of any stability study is a validated analytical method that can unequivocally assess the purity of the compound in the presence of its potential degradation products, excipients, and placebo components.
-
Method of Choice: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique. Coupling with Mass Spectrometry (LC-MS) is invaluable for identifying the mass of unknown degradation products[8][20].
-
Method Validation: The method must be validated for specificity, which is its ability to separate and quantify the parent analyte from any degradants. This is proven by analyzing the samples from the forced degradation studies. The appearance of well-resolved peaks for degradants alongside a decrease in the parent peak demonstrates specificity[11].
Conclusion
This compound is a lipophilic molecule with predictably low aqueous solubility but good solubility in common polar aprotic organic solvents. Its successful application in research and development, particularly for biological screening, necessitates the use of co-solvents and other solubilization technologies.
The stability profile is governed by the reactivity of the electron-rich pyrrole ring. The compound is expected to be susceptible to degradation under oxidative, photolytic, and strongly acidic or basic conditions. A comprehensive stability assessment, guided by forced degradation studies and employing a validated stability-indicating analytical method, is not merely a regulatory requirement but a fundamental scientific necessity. The data generated from the protocols outlined in this guide will enable researchers to formulate this compound effectively, interpret bioassay data accurately, and establish appropriate storage conditions, thereby ensuring the integrity and reliability of their scientific investigations.
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Golonka, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]
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Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations. Microtrac. [Link]
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Tzankova, D., et al. (2018). Synthesis of Pyrrole and Substituted Pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
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Banik, B. K., et al. (2004). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry, 69(1), 213-216. [Link]
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Muszalska, I. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Acta Poloniae Pharmaceutica, 67(3), 233-8. [Link]
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An In-depth Technical Guide to the Electronic Properties of N-benzyl Substituted Pyrroles
Introduction: The Significance of N-benzyl Substituted Pyrroles in Modern Research
Pyrrole, a five-membered aromatic heterocycle, is a foundational scaffold in a vast array of biologically active natural products, pharmaceuticals, and advanced organic materials. The introduction of a benzyl group at the nitrogen atom (N-benzylation) imparts significant steric and electronic modifications to the pyrrole core. This substitution not only influences the molecule's conformation but also provides a versatile handle for further functionalization, making N-benzyl substituted pyrroles a privileged class of compounds in medicinal chemistry and materials science. Their applications are diverse, ranging from anticancer agents to components in organic electronics. A profound understanding of the electronic properties of these molecules is paramount for the rational design of novel drugs and functional materials with tailored characteristics. This guide offers a comprehensive exploration of the synthesis, theoretical underpinnings, and experimental and computational characterization of the electronic properties of N-benzyl substituted pyrroles, tailored for researchers, scientists, and drug development professionals.
I. Foundational Principles: The Electronic Structure of the Pyrrole Core
The electronic behavior of N-benzyl substituted pyrroles is fundamentally governed by the aromaticity of the pyrrole ring. The nitrogen atom's lone pair of electrons participates in the π-conjugated system, creating a 6-π electron aromatic ring that adheres to Hückel's rule. This electron delocalization results in a high electron density within the ring, making pyrroles generally electron-rich and susceptible to electrophilic attack.
The introduction of the N-benzyl group influences this electronic landscape in several ways:
-
Inductive Effect: The benzyl group, through the sp³-hybridized methylene bridge, can exert a weak electron-donating inductive effect.
-
Steric Effects: The bulky benzyl group can influence the planarity of the pyrrole ring and its substituents, which in turn can affect π-orbital overlap and conjugation.
-
π-π Stacking: The presence of the phenyl ring in the benzyl substituent can lead to intramolecular and intermolecular π-π stacking interactions, which can influence the material's bulk electronic properties.
The key to understanding and predicting the electronic properties lies in the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (oxidation potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a critical parameter that influences the molecule's electronic transitions, color, and reactivity.
II. Synthesis of N-benzyl Substituted Pyrroles: A Brief Overview
The construction of the N-benzyl substituted pyrrole scaffold can be achieved through various synthetic methodologies. A common and efficient approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with benzylamine. More advanced and versatile methods have also been developed to allow for the synthesis of polysubstituted N-benzyl-1H-pyrroles, often involving cascade reactions or metal-catalyzed cross-coupling strategies.
III. Characterization of Electronic Properties: Experimental and Computational Methodologies
A multi-faceted approach combining experimental techniques and computational modeling is essential for a thorough characterization of the electronic properties of N-benzyl substituted pyrroles.
A. Experimental Techniques
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of molecules. It provides information on oxidation and reduction potentials, which are directly related to the HOMO and LUMO energy levels, respectively. For substituted pyrroles, CV can be used to determine the ease of oxidation and the stability of the resulting radical cations. The anodic oxidation potentials of a series of substituted pyrroles have been measured and analyzed to derive the partial potentials of various substituents.
Experimental Protocol: Cyclic Voltammetry of an N-benzyl Substituted Pyrrole
-
Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) that has been freshly distilled and deoxygenated.
-
Preparation of the Analyte Solution: Prepare a ~1 mM solution of the N-benzyl substituted pyrrole derivative in the electrolyte solution.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the initial and final potentials to scan a range that encompasses the expected oxidation potential of the pyrrole derivative.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the potential sweep and record the resulting current as a function of the applied potential.
-
Perform multiple scans to ensure reproducibility.
-
To determine the reversibility of the redox process, vary the scan rate.
-
-
Internal Standard: For accurate determination of the oxidation potential, it is recommended to add an internal standard with a known and stable redox potential (e.g., ferrocene/ferrocenium couple) at the end of the experiment and record the voltammogram again.
-
Data Analysis: Determine the half-wave potential (E₁/₂) from the cyclic voltammogram, which is an approximation of the standard redox potential (E°).
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO energy gap. Substituents on the pyrrole ring can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax, indicating a change in the energy gap.
Experimental Protocol: UV-Vis Spectroscopy of an N-benzyl Substituted Pyrrole
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the spectral region of interest (e.g., methanol, ethanol, or acetonitrile).
-
Preparation of Stock Solution: Accurately weigh a small amount of the N-benzyl substituted pyrrole and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to determine the molar absorptivity. A typical concentration for measurement is in the micromolar range (e.g., 1-10 µM).
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Select the desired wavelength range for scanning (e.g., 200-800 nm).
-
-
Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent's absorbance.
-
Sample Measurement:
-
Rinse a cuvette with the sample solution and then fill it.
-
Place the sample cuvette in the spectrophotometer.
-
Record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) if the concentration (c) and path length (b, typically 1 cm) are known.
-
B. Computational Chemistry
Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and properties of molecules. Computational methods allow for the prediction of molecular geometries, HOMO and LUMO energies, the HOMO-LUMO gap, and simulated UV-Vis spectra, which can complement and help interpret experimental findings. A common and effective approach involves geometry optimization using the B3LYP functional with a 6-31G** or larger basis set.
Computational Protocol: DFT Calculations on an N-benzyl Substituted Pyrrole
-
Molecular Structure Building: Construct the 3D structure of the N-benzyl substituted pyrrole molecule using a molecular modeling software package.
-
Geometry Optimization:
-
Select a suitable level of theory, for example, the B3LYP functional with the 6-311G(d,p) basis set.
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Electronic Property Calculations:
-
From the output of the geometry optimization, extract the energies of the HOMO and LUMO.
-
Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).
-
-
Simulated UV-Vis Spectrum (Optional):
-
Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry to predict the electronic transitions and simulate the UV-Vis absorption spectrum.
-
-
Molecular Orbital Visualization:
-
Generate and visualize the molecular orbitals, particularly the HOMO and LUMO, to understand the distribution of electron density.
-
IV. Structure-Property Relationships: The Impact of Substituents
The electronic properties of N-benzyl substituted pyrroles can be finely tuned by introducing various substituents on both the pyrrole and the benzyl rings. The nature and position of these substituents significantly influence the HOMO and LUMO energy levels and, consequently, the electrochemical and spectroscopic properties of the molecule.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy (-OR), and amino (-NR₂) groups increase the electron density of the pyrrole ring. This raises the HOMO energy level, making the molecule easier to oxidize (lower oxidation potential).
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) decrease the electron density of the pyrrole ring. This lowers both the HOMO and LUMO energy levels. The effect on the HOMO energy makes the molecule more difficult to oxidize (higher oxidation potential).
The position of the substituent on the pyrrole ring is also crucial. Substitution at the C2 and C5 positions generally has a more pronounced effect on the electronic properties due to the higher electron density at these positions in the unsubstituted pyrrole.
Data Summary: Substituent Effects on Oxidation Potential
| Substituent Type | Position on Pyrrole Ring | Expected Effect on Oxidation Potential (Eox) |
| Electron-Donating (e.g., -CH₃, -OCH₃) | C2, C5 | Decrease |
| Electron-Donating (e.g., -CH₃, -OCH₃) | C3, C4 | Smaller Decrease |
| Electron-Withdrawing (e.g., -CN, -NO₂) | C2, C5 | Increase |
| Electron-Withdrawing (e.g., -CN, -NO₂) | C3, C4 | Smaller Increase |
This table provides a generalized trend. The actual magnitude of the effect depends on the specific substituent and its interaction with the rest of the molecule.
V. Visualizing Key Concepts and Workflows
Diagrams
Caption: Workflow for the investigation of electronic properties.
Caption: Effect of substituents on HOMO/LUMO energy levels.
VI. Conclusion and Future Outlook
The electronic properties of N-benzyl substituted pyrroles are a rich and multifaceted area of study with significant implications for drug discovery and materials science. The strategic placement of electron-donating or electron-withdrawing substituents on the pyrrole or benzyl rings allows for the precise tuning of their redox potentials and optical properties. The synergistic use of experimental techniques like cyclic voltammetry and UV-Vis spectroscopy, coupled with the predictive power of computational methods such as DFT, provides a robust framework for understanding and manipulating these properties. As synthetic methodologies become more sophisticated, allowing for the creation of increasingly complex and diverse N-benzyl substituted pyrrole libraries, the continued detailed investigation of their electronic properties will be crucial for unlocking their full potential in the development of next-generation therapeutics and advanced organic electronic materials.
References
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de la Cruz, F. N., López, J., Jiménez-Halla, J. O. C., Flores-Álamo, M., Tamaríz, J., Delgado, F., & Vázquez, M. A. (2015). Synthesis of novel polysubstituted N-benzyl-1H-pyrroles via a cascade reaction of alkynyl Fischer carbenes with α-imino glycine methyl esters. Organic & Biomolecular Chemistry, 13(48), 11753–11760. [Link]
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de la Cruz, F. N., López, J., Jiménez-Halla, J. O. C., Flores-Álamo, M., Tamaríz, J., Delgado, F., & Vázquez, M. A. (2015). Synthesis of novel polysubstituted N-benzyl-1H-pyrroles via a cascade reaction of alkynyl Fischer carbenes with α-imino glycine methyl esters. PubMed. [Link]
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Diaz, A. F., Kou, J., & Kanazawa, K. K. (1981). Observation of the cation radicals of pyrrole and of some substituted pyrroles in fast-scan cyclic voltammetry. Standard potentials and lifetimes. Journal of the American Chemical Society, 103(5), 1392–1397. [Link]
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Tabba, H. D., & Smith, K. M. (1984). Anodic Oxidation Potentials of Substituted Pyrroles: Derivation and Analysis of Substituent Partial Potentials. The Journal of Organic Chemistry, 49(10), 1870–1875. [Link]
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Zotti, G., Schiavon, G., & Berlin, A. (1993). Electrochemical investigations of a substituted oxidation stable polypyrrole. Polymer, 34(4), 882-886. [Link]
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de la Cruz, F. N., et al. (2015). Synthesis of novel polysubstituted N-benzyl-1H-pyrroles via a cascade reaction of alkynyl Fischer carbenes with α-imino glycine methyl esters. Organic & Biomolecular Chemistry. [Link]
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Unknown Authors. (n.d.). UV-VIS absorption spectra of the pyrrole alkaloid derivatives purified... ResearchGate. [Link]
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Mamduh, J., et al. (2024). Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. ResearchGate. [Link]
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Unknown Authors. (n.d.). UV‐Vis absorption spectra of pyrrole series 4 a–e (A) and... ResearchGate. [Link]
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Various Authors. (2024). Photo- and electro-chemical synthesis of substituted pyrroles. RSC Publishing. [Link]
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Unknown Authors. (n.d.). Coulometric data and yields of substituted pyrroles by electrochemical... ResearchGate. [Link]
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Bautista-Hernández, C. I., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]
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Unknown Authors. (n.d.). (A) Chemical structure of pyrrole derivatives 54–59. (B) (a) UV-vis... ResearchGate. [Link]
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Unknown Author. (n.d.). Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. University of Southern Mississippi Aquila Digital Community. [Link]
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Unknown Authors. (n.d.). Simulated UV/vis absorption spectra of the studied pyrrole derivatives. ResearchGate. [Link]
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Jouffroy, M., et al. (2016). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society. [Link]
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Kumar, P., et al. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. Chemistry – An Asian Journal. [Link]
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Unknown Authors. (2025). Investigation of the Conductivity Properties of Pyrrole with the Attachment of Electron-Donating Groups (–NH2) and (–Cl) as Substituents. ResearchGate. [Link]
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Quora. (2020). Why do pyrrole, furan, and thiophene behave electrophile behavior? Quora. [Link]
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Kumar, P., et al. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. PubMed. [Link]
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Wikipedia. (n.d.). Pyrrole. Wikipedia. [Link]
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Unknown Authors. (n.d.). Calculated electrostatic potential structures of pyrrole and its NB... ResearchGate. [Link]
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Andrieux, C. P., et al. (1996). Substituent Effects on the Electrochemical Properties of Pyrroles and Small Oligopyrroles. Chemistry of Materials. [Link]
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Wang, X., et al. (2022). 3,4-Bisthiolated Pyrroles: Concise Construction and Their Electronic Properties. The Journal of Organic Chemistry. [Link]
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SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]
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Unknown Authors. (n.d.). Molecular orbital surfaces of the HOMO and LUMO energy levels... ResearchGate. [Link]
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Al-Otaibi, J. S., et al. (2022). Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones. National Institutes of Health. [Link]
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Unknown Authors. (2025). N-Benzyl-2,5-bis(2-thienyl)pyrrole. ResearchGate. [Link]
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Unknown Authors. (2024). Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles. National Institutes of Health. [Link]
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Oziminski, W. P. (2013). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry. [Link]
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Unknown Authors. (n.d.). Computational study about the derivatives of pyrrole as high-energy-density compounds. Journal of Molecular Modeling. [Link]
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Unknown Authors. (2025). Electronic structure of pyrrole-based conducting polymers: An electron-energy-loss-spectroscopy study. ResearchGate. [Link]
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Dell'Amico, L., et al. (2021). Synthesis of Pyrroles via Consecutive 6π-Electrocyclization/Ring-Contraction of Sulfilimines. Organic Letters. [Link]
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Unknown Authors. (n.d.). Spectral characterization, DFT, docking and cytotoxicity of N-benzyl-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4-carbothioamide and its metal complexes. ResearchGate. [Link]
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Unknown Authors. (n.d.). Positions of the HOMO and LUMO energy levels of the designed pyrrole... ResearchGate. [Link]
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Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. [Link]
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Bîcu, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health. [Link]
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Kumar, R., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]
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DergiPark. (2025). INVESTIGATION OF THE CONDUCTIVITY PROPERTIES OF PYRROLE WITH THE ATTACHMENT OF ELECTRON-DONATING GROUPS (–NH2) AND (–CL) AS. DergiPark. [Link]
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Unknown Authors. (n.d.). Commercially available pyrrole based drugs. ResearchGate. [Link]
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Unknown Authors. (n.d.). Energy levels (ε) of HOMO and LUMO orbitals of selected pyrroles and... ResearchGate. [Link]
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Unknown Authors. (2021). Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. National Institutes of Health. [Link]
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Unknown Authors. (n.d.). The distributions and energy levels of the LUMO and HOMO orbitals of monomers. ResearchGate. [Link]
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Boudreaux, D. S., et al. (1986). Electrochemical copolymerization of pyrrole with N-substituted pyrroles. Effect of composition on electrical conductivity. Macromolecules. [Link]
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Unknown Authors. (2024). Green Synthesis of Pyrrole Derivatives Catalyzed by Molecular Sieves: DFT, ADMT, and Molecular Docking Investigations. ResearchGate. [Link]
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Sharma, A., et al. (2025). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]
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Wang, Y., et al. (2026). Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. Journal of the American Chemical Society. [Link]
1-Benzyl-2,5-dimethylpyrrole structure and bonding
An In-depth Technical Guide to the Structure and Bonding of 1-Benzyl-2,5-dimethylpyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of this compound. We will deconstruct the molecule into its constituent parts—the pyrrole core and its substituents—to elucidate the intricate interplay of electronic and steric effects that define its properties and reactivity. This document moves beyond a superficial description, offering insights into the hybridization, aromaticity, and spectroscopic signatures that are critical for professionals in drug discovery and organic synthesis. Methodologies for its synthesis are discussed as a practical affirmation of its structure, and its relevance within medicinal chemistry is highlighted.
Deconstructing the Core: The Pyrrole Heterocycle
The foundation of this compound is the pyrrole ring, a five-membered heterocyclic compound with the formula C₄H₄NH.[1] Understanding this core is paramount to appreciating the characteristics of its derivatives.
Aromaticity and Electronic Configuration
Unlike many amines, pyrrole is not strongly basic. This is a direct consequence of its aromatic nature. The pyrrole ring adheres to Hückel's rule for aromaticity (4n+2 π electrons), possessing a total of 6 π electrons within a planar, cyclic, and fully conjugated system.[2][3]
-
Carbon Atoms: Each of the four carbon atoms is sp² hybridized and contributes one electron to the π system via its unhybridized p-orbital.[2]
-
Nitrogen Atom: The nitrogen atom is also sp² hybridized. Crucially, its lone pair of electrons resides in the unhybridized p-orbital, participating directly in the aromatic sextet.[3] This delocalization of the nitrogen's lone pair into the ring is the defining feature of pyrrole's electronic structure.[1][3]
This delocalization renders the lone pair significantly less available for protonation, explaining pyrrole's very weak basicity (pKa of the conjugate acid is approximately -3.8).[1] The aromaticity imparts considerable stability to the ring, with a resonance energy of about 88 kJ/mol (21 kcal/mol).[1]
Hybridization and Bonding Framework
The bonding in the pyrrole ring can be segregated into two systems:
-
Sigma (σ) Framework: All five atoms of the ring are sp² hybridized, forming a planar scaffold of σ-bonds through the overlap of these hybrid orbitals.[2] Additional σ-bonds are formed with the hydrogen atoms (or substituents) attached to the ring.
-
Pi (π) System: The unhybridized p-orbital on each of the four carbons and the nitrogen atom are oriented perpendicular to the plane of the ring. These p-orbitals overlap to form a continuous, delocalized π-electron cloud above and below the ring, which is responsible for its aromatic character.[2]
Caption: p-Orbital overlap in the pyrrole ring forms a delocalized π-system.
The Role of Substituents in this compound
The identity and position of substituents dramatically alter the parent pyrrole's physical and chemical properties. In the titular molecule, we have three key substituents whose effects are synergistic.
N-Benzyl Group
The substitution of the pyrrole nitrogen with a benzyl group (C₆H₅CH₂–) introduces several critical changes:
-
Steric Hindrance: The bulky benzyl group provides steric shielding around the nitrogen atom and one face of the pyrrole ring.
-
Increased Lipophilicity: The hydrophobic nature of the benzyl group significantly increases the molecule's non-polar character, reducing its solubility in water and enhancing it in organic solvents.[4][5]
-
Elimination of Hydrogen Bonding: Unlike the parent pyrrole, the N-benzyl derivative cannot act as a hydrogen bond donor, which alters its intermolecular interactions and, consequently, its physical properties like boiling point.[4]
-
Electronic Effect: The electron-withdrawing nature of the phenyl ring is insulated by the sp³-hybridized methylene (-CH₂-) bridge. Therefore, the benzyl group exerts only a weak inductive electron-withdrawing effect on the pyrrole ring.
C2 and C5-Dimethyl Groups
The two methyl groups at the α-positions (C2 and C5) are highly influential:
-
Electron Donation: Methyl groups are electron-donating via induction and hyperconjugation. This effect increases the electron density of the pyrrole ring, making it more nucleophilic and more reactive towards electrophiles than unsubstituted pyrrole.
-
Steric Shielding: These groups sterically hinder the adjacent C3 and C4 positions, potentially directing incoming reagents to specific sites.
-
Stabilization: The methyl groups help to stabilize the pyrrole ring and any charged intermediates formed during reactions.
The combined presence of these substituents makes this compound a relatively electron-rich, sterically defined, and lipophilic molecule.
Sources
Methodological & Application
Application Notes and Protocols for the Paal-Knorr Synthesis of 1-Benzyl-2,5-dimethylpyrrole
Introduction: The Paal-Knorr Synthesis as a Cornerstone in Heterocyclic Chemistry
The Paal-Knorr synthesis, a classic and enduring reaction in organic chemistry, provides a robust and versatile method for the synthesis of substituted pyrroles, furans, and thiophenes.[1] First reported independently by Carl Paal and Ludwig Knorr in 1884, this condensation reaction has become a cornerstone for the construction of these fundamental five-membered heterocyclic rings.[2] The pyrrole scaffold, in particular, is a privileged structure in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional materials. Its significance lies in its unique electronic properties and its ability to participate in various biological interactions.
This application note provides an in-depth technical guide for the synthesis of a specific N-substituted pyrrole, 1-Benzyl-2,5-dimethylpyrrole, via the Paal-Knorr reaction. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, mechanistic insights, and expected analytical outcomes. The synthesis involves the condensation of 2,5-hexanedione with benzylamine, a straightforward and efficient method to obtain the target compound.[3]
Reaction Mechanism and Rationale
The Paal-Knorr pyrrole synthesis proceeds through a well-established acid-catalyzed condensation-cyclization-dehydration sequence.[4] Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Hemiaminal Formation: The reaction is initiated by the nucleophilic attack of the primary amine (benzylamine) on one of the carbonyl carbons of the 1,4-dicarbonyl compound (2,5-hexanedione). In the presence of a weak acid catalyst, such as acetic acid, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the amine. This initial step forms a hemiaminal intermediate.[4]
-
Intramolecular Cyclization: The nitrogen atom of the hemiaminal then acts as an intramolecular nucleophile, attacking the second carbonyl carbon. This ring-closing step is often the rate-determining step of the reaction and results in the formation of a five-membered cyclic intermediate.[5]
-
Dehydration and Aromatization: The cyclic intermediate subsequently undergoes a series of dehydration steps, eliminating two molecules of water to form the stable, aromatic pyrrole ring. The acidic conditions facilitate the protonation of the hydroxyl groups, converting them into good leaving groups (water).
The choice of a weak acid like acetic acid is strategic; it is sufficiently acidic to catalyze the reaction without promoting side reactions, such as the self-condensation of the dicarbonyl compound, which can occur under strongly acidic conditions.[5]
Experimental Protocol: Synthesis of this compound
This section details a reliable, step-by-step protocol for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Physical Properties |
| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | 2.28 g (2.34 mL) | 20.0 | Colorless to yellowish liquid, BP: 191 °C, Density: 0.973 g/mL |
| Benzylamine | C₇H₉N | 107.15 | 2.14 g (2.18 mL) | 20.0 | Colorless liquid, BP: 185 °C, Density: 0.981 g/mL |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 1.0 mL | ~17.4 | Colorless liquid, BP: 118 °C, Density: 1.049 g/mL |
| Ethanol (95%) | C₂H₅OH | 46.07 | 20 mL | - | Colorless liquid |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - | Colorless aqueous solution |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Colorless liquid |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | As needed | - | Colorless aqueous solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | White crystalline solid |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
Detailed Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,5-hexanedione (2.28 g, 20.0 mmol) and ethanol (20 mL).
-
Addition of Reagents: To the stirred solution, add benzylamine (2.14 g, 20.0 mmol) followed by glacial acetic acid (1.0 mL).
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1). The reaction is typically complete within 2-4 hours.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 50 mL of water.
-
Carefully neutralize the mixture by the dropwise addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a yellowish to brown oil, can be purified by vacuum distillation or column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound as a pale yellow oil.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
2,5-Hexanedione is a neurotoxin and should be handled with care.
-
Benzylamine is corrosive and can cause skin and eye burns.
-
Glacial acetic acid is corrosive.
-
Handle all organic solvents in a well-ventilated area, away from ignition sources.
Visualizing the Workflow and Mechanism
To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow and the reaction mechanism.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Characterization and Expected Results
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
Expected Physical Properties
-
Appearance: Pale yellow oil
-
Molecular Formula: C₁₃H₁₅N
-
Molecular Weight: 185.27 g/mol
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.40 (m, 5H, Ar-H), 5.85 (s, 2H, pyrrole-H), 4.95 (s, 2H, N-CH₂), 2.00 (s, 6H, pyrrole-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 138.5 (Ar-C), 128.8 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (pyrrole-C), 106.0 (pyrrole-CH), 48.0 (N-CH₂), 13.0 (pyrrole-CH₃) |
| Mass Spectrometry (EI) | m/z (%): 185 (M⁺), 91 (100, [C₇H₇]⁺) |
Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.
Conclusion
The Paal-Knorr synthesis remains a highly effective and practical method for the preparation of N-substituted pyrroles. The protocol detailed in this application note for the synthesis of this compound from 2,5-hexanedione and benzylamine is a reliable procedure that can be readily implemented in a standard organic chemistry laboratory. A thorough understanding of the reaction mechanism, careful execution of the experimental procedure, and appropriate characterization of the final product are essential for a successful synthesis. This method provides a valuable tool for researchers engaged in the synthesis of novel pyrrole-containing molecules for applications in drug discovery and materials science.
References
-
Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]
-
Knorr, L. (1884). Synthese von Furfuran-, Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642. [Link]
-
Amarnath, V., & Amarnath, K. (1995). Paal-Knorr Furan Synthesis. A New Look at an Old Reaction. The Journal of Organic Chemistry, 60(2), 301-307. [Link]
-
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [Link]
-
Paal-Knorr Synthesis. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
2,5-Hexanedione. (n.d.). In PubChem. Retrieved January 15, 2026, from [Link]
-
Benzylamine. (n.d.). In PubChem. Retrieved January 15, 2026, from [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 60(4), 548-593. [Link]
-
Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. (2024). MDPI. [Link]
Sources
Application Note: Facile and Scalable Synthesis of 1-Benzyl-2,5-dimethylpyrrole via Paal-Knorr Condensation
Abstract
This application note provides a comprehensive and detailed protocol for the laboratory synthesis of 1-Benzyl-2,5-dimethylpyrrole from 2,5-hexanedione and benzylamine. Leveraging the classical Paal-Knorr pyrrole synthesis, this method is distinguished by its operational simplicity, high yields, and scalability.[1][2] This guide offers an in-depth look at the reaction mechanism, a step-by-step experimental procedure, guidelines for purification, and expected analytical data for product verification. The content is designed to be a self-validating system, enabling researchers to replicate and adapt the protocol with confidence.
Introduction: The Utility of N-Substituted Pyrroles in Modern Chemistry
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials.[3] The strategic functionalization of the pyrrole ring, particularly at the nitrogen atom, allows for the fine-tuning of steric and electronic properties, which in turn modulates biological activity and material characteristics. This compound serves as a key building block for more complex molecular architectures, making its efficient synthesis a topic of significant interest.
The Paal-Knorr synthesis, a reaction dating back to the 19th century, remains a highly effective and widely used method for the construction of pyrrole rings.[4][5] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under mildly acidic conditions.[6] This application note details a robust protocol for this transformation, providing insights into the causality behind experimental choices to ensure reproducible and high-yielding results.
Mechanistic Rationale: A Stepwise Look at the Paal-Knorr Synthesis
The formation of this compound from 2,5-hexanedione and benzylamine is a classic example of the Paal-Knorr pyrrole synthesis. The reaction proceeds through a well-established acid-catalyzed mechanism:
-
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine (benzylamine) on one of the carbonyl groups of 2,5-hexanedione, forming a hemiaminal intermediate.[5]
-
Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction.[4]
-
Dehydration: The resulting cyclic intermediate undergoes two successive dehydration steps to eliminate two molecules of water, leading to the formation of the aromatic pyrrole ring.[5]
The use of a weak acid, such as acetic acid, is crucial as it protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.
Caption: Reaction mechanism of the Paal-Knorr pyrrole synthesis.
Materials and Reagents
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Recommended Grade |
| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | 110-13-4 | ≥95% |
| Benzylamine | C₇H₉N | 107.15 | 100-46-9 | ≥99% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | ACS Grade |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | 200 Proof |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | ACS Grade |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Aqueous Solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 60 Å, 230-400 mesh |
Safety Precautions:
-
2,5-Hexanedione: Is a neurotoxin and can cause skin and eye irritation.[7][8][9] It is also suspected of damaging fertility.[7] Handle in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Benzylamine: Is corrosive and can cause severe skin burns and eye damage. Handle in a chemical fume hood with appropriate PPE.
-
Glacial Acetic Acid: Is corrosive and flammable. Handle in a chemical fume hood with appropriate PPE.
-
Dichloromethane: Is a volatile solvent and a suspected carcinogen. All handling should be performed in a well-ventilated fume hood.
Detailed Experimental Protocol
Caption: A generalized experimental workflow for the synthesis.[2]
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-hexanedione (5.71 g, 50 mmol, 1.0 equiv) and absolute ethanol (50 mL).
-
Addition of Amine: To the stirred solution, add benzylamine (5.36 g, 5.45 mL, 50 mmol, 1.0 equiv).
-
Acid Catalysis: Slowly add glacial acetic acid (2.86 mL, 50 mmol, 1.0 equiv) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 9:1 Hexanes/Ethyl Acetate).
-
Cooling and Neutralization: After completion, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. The product typically elutes with 95:5 hexanes/ethyl acetate.
-
Final Product: The pure fractions are combined and concentrated in vacuo to yield this compound as a pale-yellow oil.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 75-85% |
| Physical Appearance | Pale-yellow oil |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.30-7.15 (m, 5H, Ar-H), 5.82 (s, 2H, pyrrole-H), 5.01 (s, 2H, CH₂), 2.12 (s, 6H, CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 138.8, 128.9, 128.7, 127.0, 126.8, 106.4, 50.3, 13.0 |
| MS (ESI+) m/z | Calculated for C₁₃H₁₆N [M+H]⁺: 186.1283; Found: 186.1280 |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor reaction progress by TLC. Ensure the temperature is maintained at reflux. |
| Loss during workup. | Ensure complete neutralization before extraction. Perform multiple extractions to maximize product recovery. | |
| Product Impurities | Unreacted starting materials. | Optimize column chromatography; a shallower solvent gradient may be required for better separation. |
| Formation of by-products. | Ensure the reaction is not overheated. The use of highly pure starting materials is recommended. |
References
- Benchchem. (n.d.). Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Pyrroles.
- Benchchem. (n.d.). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- Wikipedia. (2023, December 2). Paal–Knorr synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrroles.
- MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
- RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.
- ResearchGate. (n.d.). Reaction mechanism for the Paal-Knorr reaction of hexane-2,5-dione and butan-1-amine.
- Supporting Information. (n.d.).
- Safety Data Sheet. (2024, November 4). 2,5-Hexanedione.
- SAFETY DATA SHEET. (2024, February 2). 2,5-Hexanedione.
- Fisher Scientific. (2012, May 8). SAFETY DATA SHEET: 2,5-Hexanedione.
- Sigma-Aldrich. (2024, August 5). SAFETY DATA SHEET: 2,3-Hexanedione.
- Organic Syntheses. (n.d.). 2,5-dimethylpyrrole.
- ChemicalBook. (2025, December 20). 2,5-Hexanedione - Safety Data Sheet.
- MDPI. (2024, February 15). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran.
- ChemicalBook. (n.d.). 1-BENZYLPYRROLE synthesis.
- CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES.
- ResearchGate. (2025, August 7). Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone.
- MDPI. (n.d.). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate.
- Benchchem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized 1-Benzyl-2,4-diphenylpyrrole by HPLC.
- DalSpace. (n.d.). Microwave-accelerated synthesis of benzyl 3,5-dimethyl-pyrrole-2-carboxylate.
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Application Notes & Protocols: The Versatility of the 1-Benzyl-2,5-dimethylpyrrole Scaffold in Modern Medicinal Chemistry
Introduction: The Privileged Pyrrole Scaffold
Heterocyclic compounds form the bedrock of medicinal chemistry, with the pyrrole ring standing out as a "privileged scaffold." Its five-membered aromatic structure is a common feature in numerous natural products and synthetic drugs, valued for its unique electronic properties and its ability to engage in various biological interactions.[1] Within this class, N-substituted 2,5-dimethylpyrroles represent a particularly fruitful area of research. The methyl groups at positions 2 and 5 enhance metabolic stability and modulate lipophilicity, while the substituent at the nitrogen atom provides a versatile handle for tuning pharmacological properties. The introduction of a benzyl group at the N-1 position, creating 1-Benzyl-2,5-dimethylpyrrole , yields a core structure that has been extensively explored for developing novel therapeutic agents across diverse disease areas, including infectious diseases, oncology, and inflammation.[2][3] This guide provides an in-depth exploration of the synthesis and application of this valuable scaffold, complete with detailed protocols for researchers and drug development professionals.
PART 1: Synthesis of the Core Scaffold
The most common and efficient method for synthesizing N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis .[2] This reaction involves the condensation of a 1,4-dicarbonyl compound (hexane-2,5-dione) with a primary amine (benzylamine).
Protocol 1: Synthesis of this compound via Paal-Knorr Reaction
Causality and Rationale: This protocol is favored for its simplicity, high yield, and the availability of starting materials. The mechanism involves the formation of a Schiff base intermediate between the amine and one of the ketone carbonyls, followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring. Using glacial acetic acid as a solvent and catalyst facilitates both the imine formation and the dehydration steps.
Materials:
-
Hexane-2,5-dione (acetonylacetone)
-
Benzylamine
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard Glassware (round-bottom flask, reflux condenser, separatory funnel)
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine hexane-2,5-dione (10 mmol, 1.14 g) and benzylamine (10 mmol, 1.07 g).
-
Solvent Addition: Add 50 mL of glacial acetic acid to the flask. The acid acts as both the solvent and the catalyst for the condensation and cyclization.
-
Reflux: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 2-3 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.
-
Neutralization: Carefully neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8). This step quenches the acetic acid and precipitates the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Workflow Visualization
Caption: General workflow for the synthesis of this compound.
PART 2: Applications in Medicinal Chemistry & Evaluation Protocols
The this compound scaffold serves as a foundational structure for developing agents with diverse pharmacological activities.
Antimicrobial and Antitubercular Applications
The rise of drug-resistant pathogens, particularly Mycobacterium tuberculosis (Mtb), necessitates the discovery of novel antimicrobial agents.[3] The 2,5-dimethylpyrrole core is a key pharmacophore in this area, with many derivatives showing potent activity against Mtb and other bacterial and fungal strains.[4][5][6] Some analogs function as dual inhibitors of essential bacterial enzymes like enoyl-ACP reductase and dihydrofolate reductase (DHFR), providing a multi-pronged attack.[6]
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)
Causality and Rationale: This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[7] It provides a quantitative measure of a compound's potency, allowing for direct comparison between different derivatives and standard drugs. A 96-well plate format allows for high-throughput screening of multiple compounds and concentrations simultaneously.
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
Bacterial strains (e.g., M. tuberculosis H37Rv, Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Isoniazid for Mtb, Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Resazurin sodium salt solution (for viability indication)
Step-by-Step Methodology:
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds in the appropriate growth medium to achieve a desired concentration range (e.g., from 100 µg/mL to 0.09 µg/mL). Ensure the final DMSO concentration is non-toxic to the microbes (typically ≤1%).
-
Inoculum Preparation: Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in the growth medium to the required cell density.
-
Inoculation: Add the diluted microbial inoculum to each well of the microtiter plate containing the test compounds. Include positive controls (microbes with standard drug) and negative controls (microbes in medium with DMSO only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for common bacteria; 37°C for 7-14 days for Mtb).
-
MIC Determination: After incubation, assess microbial growth. This can be done visually or by adding a viability indicator like Resazurin. The MIC is the lowest compound concentration in which no visible growth (or color change) is observed.[5][7]
Data Presentation: Representative Antimicrobial Activity
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| 4-(2,5-dimethylpyrrol-1-yl) benzohydrazide analogs | M. tuberculosis H37Rv | 1-2 | [5] |
| Substituted 2,5-dimethylpyrrole derivatives | M. tuberculosis H37Rv | 0.8-1.6 | [6] |
| 1-Benzyl-2,4-diphenylpyrrole derivatives | S. aureus | >50 | [7] |
| 1-Benzyl-2,4-diphenylpyrrole derivatives | C. albicans | >50 | [7] |
Anticancer Applications
The pyrrole scaffold is a constituent of several anticancer agents, and derivatives of this compound are actively being investigated for their cytotoxic effects against various cancer cell lines.[8] The mechanism of action often involves the induction of programmed cell death (apoptosis) and cell cycle arrest.[7][9]
Protocol 3: In Vitro Cytotoxicity Evaluation using the MTT Assay
Causality and Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[7] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the calculation of the IC50 value—the compound concentration that inhibits 50% of cell growth.
Materials:
-
Human cancer cell lines (e.g., A549-lung, MCF-7-breast, HeLa-cervical)[7]
-
Normal cell line (e.g., Vero) for cytotoxicity comparison[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (prepared by serial dilution) and incubate for an additional 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value for each compound by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Data Presentation: Representative Anticancer Activity
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 1-Benzyl-2,4-diphenylpyrrole | A549 (Lung) | 25.3 | [7] |
| 1-Benzyl-2,4-diphenylpyrrole | MCF-7 (Breast) | 32.1 | [7] |
| 4-(2,5-dimethylpyrrol-1-yl) benzohydrazide analogs | A549 (Lung) | >100 | [5][10] |
| 5-Hydroxy-1H-pyrrol-2-(5H)-one derivatives | HCT116 (Colon) | ~5 µg/mL | [9] |
Hypothetical Mechanism of Action
Caption: A simplified, hypothetical apoptotic pathway potentially induced by pyrrole derivatives.[7]
Anti-inflammatory Applications
Chronic inflammation is a key driver of many diseases. Pyrrole derivatives have been investigated as anti-inflammatory agents, with some demonstrating the ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[11]
Protocol 4: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Causality and Rationale: This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. COX enzymes convert arachidonic acid into prostaglandins, which are key inflammatory mediators. By quantifying the reduction in prostaglandin production in the presence of the test compound, one can determine its inhibitory potency and selectivity for each isozyme. Selectivity for COX-2 over COX-1 is often a goal in developing safer anti-inflammatory drugs.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds and reference drugs (e.g., Celecoxib, Meloxicam)[11]
-
Assay buffer and co-factors (e.g., glutathione, hematin)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Incubation: In separate reaction tubes, pre-incubate the enzyme (either COX-1 or COX-2) with various concentrations of the test compound or a reference drug for a short period (e.g., 15 minutes) at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding arachidonic acid to each tube.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., a strong acid).
-
PGE2 Quantification: Measure the amount of PGE2 produced in each sample using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 inhibition and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
PART 3: A Critical Note on Scientific Integrity
Trustworthiness and Pan-Assay Interference Compounds (PAINS):
While the 2,5-dimethylpyrrole scaffold holds significant promise, it is crucial for researchers to exercise diligence. Certain 2,5-dimethylpyrrol-1-yl-benzoic acid derivatives have been identified as potential Pan-Assay Interference Compounds (PAINS).[12] These compounds can give false positive results in a wide range of biological assays. It has been shown that some of these derivatives can undergo oxidation and polymerization when exposed to air, leading to the formation of unknown active species.[12]
Self-Validating System:
-
Confirm Structure and Purity: Always ensure the purity (>95%) of the final compounds via HPLC and confirm their identity by NMR and mass spectrometry before biological testing.[4]
-
Test Freshly Prepared Solutions: Use freshly prepared solutions of test compounds to minimize degradation or polymerization.
-
Include Counter-Screens: When a compound shows activity, it is wise to test it in assays known to be susceptible to PAINS (e.g., using different detection technologies) to rule out assay interference.
-
Verify Mechanism: Do not rely solely on high-throughput screening data. Follow up with mechanism-of-action studies to confirm that the observed biological effect is due to a specific molecular interaction.
Conclusion
The this compound core is a robust and versatile scaffold in medicinal chemistry. Its straightforward synthesis via the Paal-Knorr reaction allows for the accessible creation of diverse chemical libraries. These derivatives have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents. By employing rigorous and well-validated protocols as outlined in this guide, and maintaining a critical perspective on potential assay artifacts, researchers can effectively harness the therapeutic potential of this privileged chemical structure in the ongoing quest for novel and effective medicines.
References
- Benchchem. (2025).
- Joshi, S., et al. (n.d.). Synthesis of 2,5-dimethylsubstitutedphenyl/benzyl-1H-pyrrole-3/4-mono/dicarbaldehydes.
- Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Allied Academies.
- Joshi, S. D., et al. (2013). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. Indian Journal of Pharmaceutical Sciences, 75(3), 310-23.
- (2024). Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole linked benzopyrimidines conjugates as antimicrobial agents: study combining in vitro and in silico.
- On the Use of 2,5-Dimethyl-Pyrrol-1-yl-Benzoic Acid Derivatives as EPH-Ephrin Antagonists. (n.d.). Journal of Virology.
- Joshi, S. D., et al. (2013). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. PubMed.
- A class of pyrrole derivatives endowed with analgesic/anti-inflamm
- Benchchem. (2025).
- Synthesis and Anti‐inflammatory Activity of 1‐Benzyl‐2‐(X‐thio)
- ChemicalBook. (n.d.). 1-BENZYLPYRROLE synthesis.
- Mahnashi, M. H., et al. (n.d.). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. PMC - NIH.
- Synthesis and anticonvulsant activities of small n-substituted 2, 5-dimethyl pyrrole and bipyrrole. (2009).
- Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflamm
- Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. (n.d.). MDPI.
- Geng, Y., et al. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PLOS ONE, 10(6), e0128928.
- Lalitha, P., et al. (2016). Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. Apoptosis, 21(5), 566-77.
- Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflamm
- Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. (2013).
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Synthesis of 1-Benzyl-2,5-dimethylpyrrole derivatives for drug discovery
Application Notes & Protocols
Synthesis of 1-Benzyl-2,5-dimethylpyrrole Derivatives for Drug Discovery: A Technical Guide
Abstract
The pyrrole scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals and biologically active natural products.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it a cornerstone in modern drug design.[1] This guide provides a detailed technical overview of the synthesis of this compound derivatives, a class of compounds with significant potential in drug discovery programs. We will delve into the robust and versatile Paal-Knorr synthesis, offering a comprehensive, step-by-step protocol, mechanistic insights, and characterization guidelines. Furthermore, we will explore the documented pharmacological applications of these derivatives, underscoring their relevance for researchers, medicinal chemists, and drug development professionals.
The Strategic Importance of the Pyrrole Core in Medicinal Chemistry
The five-membered nitrogen-containing pyrrole ring is a recurring feature in a multitude of FDA-approved drugs, including the blockbuster statin atorvastatin, the anti-inflammatory drug ketorolac, and the multi-kinase inhibitor sunitinib used in cancer therapy.[3][4] The pyrrole nucleus offers a unique combination of structural rigidity, electronic richness, and synthetic accessibility. The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets like enzymes and receptors.[1]
The this compound scaffold combines these favorable properties with the lipophilic benzyl group at the N1 position and methyl groups at the C2 and C5 positions. This specific substitution pattern allows for systematic structural modifications to explore structure-activity relationships (SAR), a critical process in optimizing lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles. Research has demonstrated that derivatives from this family exhibit a wide spectrum of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[3][5][6]
Core Synthetic Strategy: The Paal-Knorr Pyrrole Synthesis
The most direct and widely employed method for constructing the this compound core is the Paal-Knorr synthesis. First reported in 1884, this reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[7][8] For the synthesis of our target scaffold, the specific reactants are hexane-2,5-dione (the 1,4-dicarbonyl component) and benzylamine (the primary amine).
The reaction is valued for its reliability and operational simplicity.[9] It typically proceeds under neutral or weakly acidic conditions, with glacial acetic acid often serving as both the solvent and a catalyst to facilitate the necessary dehydration steps.[10][11]
Reaction Mechanism: A Stepwise Elucidation
The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed investigation. The currently accepted pathway, supported by the work of V. Amarnath and others, proceeds through a hemiaminal intermediate rather than an initial enamine formation.[10][12] Density functional theory studies have further suggested that the cyclization of the hemiaminal is the rate-limiting step.[13]
The key mechanistic steps are as follows:
-
Nucleophilic Attack: The primary amine (benzylamine) performs a nucleophilic attack on one of the protonated carbonyl carbons of hexane-2,5-dione, forming a hemiaminal intermediate.
-
Intramolecular Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group within the same molecule. This intramolecular step forms a five-membered ring, a dihydroxy-tetrahydropyrrole derivative.
-
Dehydration and Aromatization: The cyclic intermediate undergoes two successive acid-catalyzed dehydration steps (loss of two water molecules) to form the stable, aromatic pyrrole ring.
The diagram below provides a visual representation of this mechanistic pathway.
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Application Notes & Protocols: 1-Benzyl-2,5-dimethylpyrrole in the Synthesis of Flavoring Compounds
Abstract
This technical guide provides an in-depth exploration of the synthesis and application of 1-benzyl-2,5-dimethylpyrrole as a versatile precursor for the creation of high-impact flavoring compounds. Pyrrole derivatives are fundamental to the development of savory, roasted, and meaty flavor profiles, and the strategic functionalization of the pyrrole core allows for the fine-tuning of these organoleptic properties. This document offers detailed protocols for the synthesis of the this compound precursor via the Paal-Knorr reaction, followed by its subsequent electrophilic substitution using Vilsmeier-Haack and Friedel-Crafts reactions to yield key flavor compounds. The causality behind experimental choices, self-validating system designs for protocols, and comprehensive references are provided to support researchers, scientists, and drug development professionals in this field.
Introduction: The Significance of Pyrroles in Flavor Chemistry
Pyrroles are five-membered aromatic heterocyclic compounds that are integral to the flavor profiles of a wide variety of cooked foods.[1] They are typically formed during the Maillard reaction between amino acids and reducing sugars at elevated temperatures. The substitution pattern on the pyrrole ring dictates the specific sensory characteristics, which can range from nutty and bready to roasted and intensely savory.[2]
The N-benzyl substitution, as in this compound, serves a dual purpose. Firstly, it blocks the nitrogen from participating in further reactions that could lead to undesirable polymerization or color formation. Secondly, the benzyl group can influence the overall volatility and solubility of the resulting flavor compounds, potentially impacting their release during food processing and consumption. The 2,5-dimethyl substitution provides a stable and electron-rich pyrrole core that is highly amenable to electrophilic substitution at the 3- and 4-positions, making it an ideal scaffold for the synthesis of a diverse array of flavoring molecules.
Synthesis of the Precursor: this compound
The most direct and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, acetonylacetone (hexane-2,5-dione) and benzylamine, respectively.[5]
Paal-Knorr Synthesis: Reaction Mechanism
The reaction proceeds via the initial formation of a hemiaminal upon nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-diketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring. The use of a weak acid catalyst can accelerate the reaction.[6]
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Application Notes & Protocols: Microwave-Assisted Synthesis of N-Substituted Pyrroles
Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis of N-substituted pyrroles utilizing microwave-assisted organic synthesis (MAOS). The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Microwave irradiation offers a transformative approach to classical synthetic methods, providing dramatic rate enhancements, improved yields, and access to greener chemical processes.[3][4][5] This document explores the fundamental principles of microwave heating, details key synthetic strategies including the Paal-Knorr and Hantzsch reactions, provides step-by-step experimental protocols, and discusses critical safety and application considerations for researchers, chemists, and drug development professionals.
The Strategic Advantage of Microwave Synthesis for Pyrrole Scaffolds
The N-substituted pyrrole motif is a cornerstone in drug discovery, present in blockbuster drugs like Atorvastatin (Lipitor) and the anti-cancer agent Sunitinib (Sutent).[2][6][7][8] Its prevalence drives the need for efficient, rapid, and versatile synthetic methodologies to generate diverse compound libraries for biological screening.[9][10]
Conventional methods for pyrrole synthesis, while foundational, often require long reaction times, harsh acidic conditions, and high temperatures, leading to significant energy consumption and potential side-product formation.[11] Microwave-Assisted Organic Synthesis (MAOS) emerges as a superior alternative by fundamentally changing how energy is delivered to the reaction.
1.1. Principles of Microwave Dielectric Heating
Unlike conventional conductive heating where heat is transferred inefficiently from an external source through the vessel walls, microwave irradiation delivers energy directly to the polar molecules within the reaction mixture.[12][13] This volumetric heating occurs via two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as reagents or a polar solvent, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[10][12]
-
Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field. Collisions and resistance to this movement cause heat generation.[10]
This direct energy transfer results in remarkable efficiency, allowing reactions to reach target temperatures in seconds to minutes, a feat that could take hours with an oil bath.[14] This rapid heating can overcome high activation energy barriers, minimize the formation of thermal degradation byproducts, and often leads to cleaner reaction profiles and higher yields.[3][15][16]
Key Synthetic Pathways for N-Substituted Pyrroles via MAOS
Several classical reactions for pyrrole synthesis have been successfully adapted and significantly enhanced by microwave irradiation.
2.1. The Paal-Knorr Synthesis
The Paal-Knorr reaction, the condensation of a 1,4-dicarbonyl compound with a primary amine, is the most reliable and widely used method for preparing substituted pyrroles.[17][18][19] Microwave irradiation dramatically accelerates this process, often under milder and more environmentally friendly conditions.[20][21]
The reaction proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[18][22] Each of these steps is accelerated by the rapid thermal conditions achieved with microwave heating.
Recent advancements have demonstrated the efficacy of various catalytic systems under microwave conditions, including:
-
Acid Catalysis: Glacial acetic acid, p-toluenesulfonic acid (p-TSA), or solid-supported acids.[19][22]
-
Iodine Catalysis: A mild Lewis acid that effectively promotes the reaction, particularly under solvent-free conditions.[17]
-
Organocatalysis: Salicylic acid and other organic acids have been shown to be effective, solvent-free catalysts.[18][23]
-
Aqueous & Solvent-Free Conditions: MAOS has enabled Paal-Knorr reactions to be performed in water or without any solvent, aligning with the principles of green chemistry.[17][18][23][24]
Caption: Microwave-accelerated Paal-Knorr reaction mechanism.
2.2. The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a versatile multi-component reaction involving the condensation of an α-halo ketone, a β-dicarbonyl compound, and a primary amine.[25] While historically less utilized than the Paal-Knorr, microwave-assisted protocols have revitalized this method, enabling solvent- and catalyst-free syntheses that proceed in minutes with high yields.[11][18][25] This approach is particularly valuable for creating highly substituted and functionalized pyrrole derivatives from simple starting materials in a single step.
2.3. The Clauson-Kaas Synthesis
Experimental Protocols
Safety Precaution: All microwave-assisted reactions must be performed in a dedicated laboratory microwave reactor equipped with pressure and temperature sensors.[27][28] Use only certified pressure-rated vials.[29] Never use a domestic microwave oven. Cool reaction vessels to below the solvent's boiling point before opening.[27]
Protocol 1: Solvent-Free Paal-Knorr Synthesis of 1-Phenyl-1H-pyrrole
This protocol is adapted from an iodine-catalyzed, solventless procedure, which exemplifies a green chemistry approach.[17]
Materials:
-
2,5-Dimethoxytetrahydrofuran (1.0 mmol, 132 mg, 130 µL)
-
Aniline (1.0 mmol, 93 mg, 91 µL)
-
Iodine (I₂) (0.05 mmol, ~13 mg)
-
10 mL microwave process vial with a stir bar
-
Microwave Synthesizer
Procedure:
-
Place a magnetic stir bar into a 10 mL microwave process vial.
-
Add 2,5-dimethoxytetrahydrofuran (1.0 mmol), aniline (1.0 mmol), and a catalytic amount of iodine (~5 mol%).
-
Seal the vial securely with a cap.
-
Place the vial into the microwave synthesizer cavity.
-
Irradiate the mixture with stirring using the following parameters:
-
Temperature: 140 °C (use ramp-to-temperature setting)
-
Hold Time: 5 minutes
-
Power: Dynamic power control to maintain temperature (typically starts high and reduces)
-
Stirring: High
-
-
After the reaction is complete, allow the vial to cool to <50 °C using the instrument's forced air cooling system.
-
Once cooled, open the vial in a fume hood.
-
Dissolve the dark reaction mixture in ethyl acetate (15 mL).
-
Transfer the solution to a separatory funnel and wash with 10% aqueous sodium thiosulfate solution (10 mL) to remove iodine, followed by brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-phenylpyrrole.
Protocol 2: Microwave-Assisted Hantzsch Three-Component Synthesis
This protocol is based on catalyst- and solvent-free conditions reported for the synthesis of 5-arylpyrroles.[25]
Materials:
-
α-Bromoacetophenone (1.0 mmol, 199 mg)
-
Ethyl acetoacetate (2.5 mmol, 325 mg, 320 µL)
-
Benzylamine (1.0 mmol, 107 mg, 109 µL)
-
10 mL microwave process vial with a stir bar
-
Microwave Synthesizer
Procedure:
-
To a 10 mL microwave process vial containing a stir bar, add α-bromoacetophenone (1.0 mmol), ethyl acetoacetate (2.5 mmol), and benzylamine (1.0 mmol).
-
Seal the vial tightly.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture with stirring using the following parameters:
-
Temperature: 120 °C
-
Hold Time: 15 minutes
-
Power: 400-500 W (fixed power or dynamic control)
-
Stirring: High
-
-
After completion, cool the vial to a safe temperature (<50 °C).
-
Open the vial and dilute the contents with dichloromethane (DCM).
-
Purify the product directly via silica gel column chromatography to obtain the desired polysubstituted pyrrole.
Data Summary: Reaction Condition Comparison
The following table summarizes representative data from the literature, showcasing the efficiency of MAOS for the Paal-Knorr synthesis of various N-substituted pyrroles.
| Entry | Amine Substrate | Dicarbonyl Source | Catalyst / Solvent | Conditions (Temp, Time) | Yield (%) | Reference |
| 1 | Aniline | 2,5-Hexanedione | N-Bromosuccinimide / Solvent-free | 120 °C, 8 min | 95% | [18] |
| 2 | 4-Bromoaniline | 2,5-Hexanedione | Salicylic Acid / Solvent-free | 120 °C, 15 sec | 92% | [23] |
| 3 | Benzylamine | 2,5-Dimethoxytetrahydrofuran | Iodine / Solvent-free | 120 °C, 3 min | 98% | [17] |
| 4 | Phenylsulfonamide | 2,5-Dimethoxytetrahydrofuran | None / Water | 150 °C, 10 min | 94% | [23] |
| 5 | Various Amines | Various 1,4-diketones | Acetic Acid / Ethanol | 120-150 °C, 2-10 min | 65-89% | [20][23] |
| 6 | Glycine methyl ester | 2,5-Hexanedione | Acetic Acid / None | 120 °C, 10 min | 75% | [30] |
Visualization of Experimental Workflow
Caption: General experimental workflow for microwave-assisted synthesis.
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of N-substituted pyrroles, offering a powerful tool for chemists in both academic and industrial settings.[31][32] The technology provides unparalleled speed, efficiency, and control, often leading to higher yields and purer products compared to conventional methods.[5][10] By enabling the use of greener solvents (like water) or solvent-free conditions, MAOS aligns with the growing demand for sustainable chemical practices.[4][13] The protocols and data presented herein demonstrate that MAOS is not merely an alternative but a superior, enabling technology for accelerating research and development in fields reliant on the versatile pyrrole scaffold.
References
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Banik, B. K., et al. (2007). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Available at: [Link]
-
EurekAlert!. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles. Available at: [Link]
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Das, S., et al. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances. Available at: [Link]
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Guchhait, S. K., et al. (2021). Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online. Available at: [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Microwave Assisted Organic Synthesis of Heterocyclic Compound. Available at: [Link]
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ResearchGate. (n.d.). Microwave assisted solvent-free synthesis of N-substituted pyrrole with β-keto ester. Available at: [Link]
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Andrades, G., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances. Available at: [Link]
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Das, S., et al. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Publishing. Available at: [Link]
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Tsolova, P., et al. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia. Available at: [Link]
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Das, S., et al. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Publishing. Available at: [Link]
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Andrades, G., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Institutes of Health. Available at: [Link]
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Mali, D. R., et al. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. Available at: [Link]
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ChemInform. (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles. Available at: [Link]
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Russian Chemical Reviews. (2023). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Available at: [Link]
-
Taylor & Francis Online. (2022). Microwave-assisted solvent-free tandem cross-metathesis/intramolecular isomerization-cyclization reaction for the synthesis of N-substituted pyrroles. Available at: [Link]
-
Semantic Scholar. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Available at: [Link]
-
ResearchGate. (2015). An Efficient and Rapid Synthesis of N-Substituted Pyrroles by Microwave Assisted Solid Acid Catalysis. Available at: [Link]
-
Banik, B. K., et al. (2012). Microwave-assisted polystyrene sulfonate-catalyzed synthesis of novel pyrroles. National Institutes of Health. Available at: [Link]
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CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Available at: [Link]
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Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Available at: [Link]*
-
Wiley Online Library. (2023). Microwave-Assisted Synthetic Pathways of Pyrrole: A Comprehensive Review. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. Available at: [Link]
-
Tsolova, P., et al. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pensoft Publishers. Available at: [Link]*
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. Available at: [Link]
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Organic Syntheses. (n.d.). MICROWAVE-ASSISTED THREE-COMPONENT SYNTHESIS OF A PYRAZOLO[3,4-b]QUINOLINONE. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Microwave-Assisted Paal-Knorr Reaction. Available at: [Link]
-
ResearchGate. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Available at: [Link]
-
Kamble, V. M., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Available at: [Link]
-
ResearchGate. (2005). Microwave-Assisted Paal-Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Available at: [Link]
-
Al-Mulla, A. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Institutes of Health. Available at: [Link]
-
Afonso, C. A. M., et al. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Thieme. Available at: [Link]*
-
Minetto, G., et al. (2004). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. PubMed. Available at: [Link]
-
MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available at: [Link]
-
MDPI. (2012). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Available at: [Link]
-
Shodhganga. (n.d.). PART - 1 INTRODUCTION. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting By-products in Paal-Knorr Pyrrole Synthesis
Welcome to the technical support center for the Paal-Knorr synthesis of pyrroles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and by-product formations encountered during this fundamental reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance your synthetic efficiency and product purity. Our approach is rooted in a deep understanding of the reaction mechanism to empower you with the knowledge to make informed decisions in your experimental design.
Part 1: Understanding the Landscape of By-products in Paal-Knorr Synthesis
The Paal-Knorr synthesis, a robust method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia, is not without its complexities.[1][2] While often high-yielding, the reaction can be plagued by the formation of undesirable by-products that complicate purification and reduce the overall efficiency. A thorough understanding of the potential side reactions is the first step toward mitigating them.
The primary culprits in by-product formation are competing reaction pathways that are highly sensitive to the reaction conditions, particularly acidity (pH), temperature, and the nature of the starting materials.
Part 2: Troubleshooting Guide: A Deeper Dive into Common Issues
This section addresses specific problems you may encounter during your Paal-Knorr synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: The Pervasive Furan By-product
Question: My reaction is producing a significant amount of a furan derivative alongside my desired pyrrole. What is causing this, and how can I suppress its formation?
Answer: The formation of a furan is the most common and well-documented side reaction in the Paal-Knorr pyrrole synthesis.[3]
Causality: The Role of Acidity
The Paal-Knorr reaction can proceed via two competing pathways, leading to either a pyrrole or a furan. The key determinant is the availability and nucleophilicity of the amine.
-
Pyrrole Formation: Under neutral or weakly acidic conditions, the primary amine readily attacks the carbonyl groups of the 1,4-dicarbonyl compound, leading to the formation of a hemiaminal intermediate, which then cyclizes and dehydrates to the pyrrole.[1][2]
-
Furan Formation: In strongly acidic environments (typically pH < 3), the amine is protonated to form an ammonium salt. This significantly reduces its nucleophilicity.[4] Consequently, the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound itself becomes the dominant pathway, leading to the formation of a furan.[4][5]
Troubleshooting Strategies:
| Strategy | Rationale |
| Control Reaction pH | Maintain a pH above 3 to ensure a sufficient concentration of the free, nucleophilic amine. The use of a weak acid, such as acetic acid, can catalyze the reaction without excessively protonating the amine. |
| Use an Excess of the Amine | Employing a stoichiometric excess of the primary amine can shift the equilibrium towards the formation of the pyrrole by increasing the probability of the amine-carbonyl reaction. |
| Gradual Addition of Acid | If an acid catalyst is necessary, consider its slow addition to the reaction mixture to maintain a localized low concentration. |
| Amine Selection | Be mindful of the basicity of your amine. Less basic (more acidic) amines will require more careful pH control to avoid protonation. |
Visualizing the Competing Pathways:
Caption: Competing pathways in the Paal-Knorr synthesis.
Issue 2: Formation of Polymeric and Tarry Materials
Question: My reaction mixture has turned into a dark, intractable tar, making product isolation impossible. What leads to this polymerization?
Answer: The formation of dark, polymeric, or tarry substances is another common issue, particularly when the reaction is pushed with harsh conditions.
Causality: Instability of Products and Intermediates
-
Pyrrole and Furan Instability: Both the desired pyrrole product and the furan by-product can be unstable under strongly acidic conditions and at elevated temperatures.[3] This can lead to acid-catalyzed polymerization or degradation.
-
Side Reactions of Intermediates: Reactive intermediates in the reaction pathway can also undergo self-condensation or other side reactions, especially if the desired cyclization is slow.
Troubleshooting Strategies:
| Strategy | Rationale |
| Milder Reaction Conditions | Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting material is consumed. |
| Use of Milder Catalysts | Consider using milder acid catalysts such as p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) in place of strong mineral acids.[6] |
| Anhydrous Conditions | The presence of water can sometimes promote side reactions. Conducting the reaction under anhydrous conditions may improve the yield and reduce polymerization.[3] |
| Solvent Choice | Experiment with different solvents. While toluene and benzene are common, other solvents like dioxane or even solvent-free conditions might be more suitable for your specific substrates. |
Issue 3: Incomplete Reaction and Intermediates in the Crude Product
Question: My crude NMR spectrum shows the presence of my starting 1,4-dicarbonyl and possibly some reaction intermediates. How can I drive the reaction to completion?
Answer: An incomplete reaction can be due to several factors, including insufficient reactivity of the starting materials or suboptimal reaction conditions.
Causality: Reaction Kinetics and Equilibrium
The Paal-Knorr synthesis is a sequence of equilibrium steps. If any step is particularly slow or reversible, the reaction may not proceed to completion.
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Sterically hindered 1,4-dicarbonyl compounds or amines can also slow down the reaction.
-
Insufficient Activation: The carbonyl groups of the 1,4-dicarbonyl may not be sufficiently activated for the nucleophilic attack of the amine.
Troubleshooting Strategies:
| Strategy | Rationale |
| Increase Reaction Time and/or Temperature | Cautiously increase the reaction time or temperature while monitoring the reaction progress to avoid the formation of degradation products. Microwave-assisted heating can sometimes be effective in driving reactions to completion in shorter times. |
| Use a More Effective Catalyst | If using a very weak acid or no catalyst, consider adding a catalytic amount of a stronger acid like acetic acid or p-TsOH to accelerate the reaction. |
| Consider a Different Synthetic Route | If the starting materials are inherently unreactive, an alternative synthesis for the desired pyrrole may be necessary. |
Potential Intermediates:
You may observe signals in your crude NMR corresponding to the hemiaminal or enamine intermediates. These are typically unstable and will convert to the pyrrole upon further heating or acid catalysis.
Workflow for Troubleshooting an Incomplete Reaction:
Sources
Technical Support Center: Purification of Crude 1-Benzyl-2,5-dimethylpyrrole by Column Chromatography
This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice on the purification of crude 1-Benzyl-2,5-dimethylpyrrole using column chromatography. Here, we address common challenges and frequently asked questions to empower you with the knowledge to troubleshoot and optimize your purification process effectively. Our approach is grounded in established chemical principles to ensure the integrity and reproducibility of your results.
Troubleshooting Guide: Common Issues and Solutions
This section tackles specific problems you may encounter during the column chromatography of this compound, offering step-by-step solutions based on scientific reasoning.
Question: My this compound is streaking on the TLC plate and the column. What is the cause and how can I fix it?
Answer:
Streaking is a frequent issue when purifying pyrrole derivatives on silica gel.[1] This phenomenon is often attributed to the interaction between the somewhat basic pyrrole ring and the acidic nature of the silica gel stationary phase. This can lead to strong, non-ideal adsorption, causing the compound to move unevenly.
Here are several strategies to mitigate streaking:
-
Eluent Modification:
-
Increase Polarity: A gradual increase in the proportion of the polar solvent in your eluent system (e.g., ethyl acetate in a hexane/ethyl acetate mixture) can enhance the solubility of your compound in the mobile phase, reducing its interaction with the stationary phase.[1]
-
Addition of a Basic Modifier: Incorporating a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine into your eluent system is a highly effective solution.[1] These bases neutralize the acidic sites on the silica gel surface, leading to a more uniform elution and sharper bands.
-
-
Stationary Phase Selection:
-
Deactivated Silica Gel: If streaking persists, consider deactivating the silica gel. This can be achieved by pre-treating the silica with a solution of your eluent containing a higher concentration of the basic modifier before packing the column.
-
Alternative Stationary Phases: For particularly problematic separations, switching to a different stationary phase may be necessary. Neutral or basic alumina can be excellent alternatives for purifying basic compounds like pyrroles.[1] Reversed-phase (C18) chromatography is another viable option, where the separation is based on hydrophobicity rather than polarity.[1]
-
Question: I am struggling to separate my product from a non-polar impurity. How can I improve the resolution?
Answer:
Poor separation between compounds with similar polarities is a common chromatographic challenge. To enhance resolution, consider the following approaches:
-
Optimize the Eluent System:
-
Fine-tune Polarity: A systematic approach to optimizing your eluent is crucial. Test a range of solvent systems with slightly different polarities. For non-polar impurities, you will likely need a solvent system with a very low concentration of the polar component. For instance, if you are using 10% ethyl acetate in hexanes, try reducing it to 5%, 3%, or even 1%.
-
Utilize Different Solvents: Sometimes, changing the solvents in your eluent system, even if the overall polarity is similar, can alter the selectivity of the separation. For example, substituting ethyl acetate with diethyl ether or dichloromethane might change the interactions between your compounds and the stationary phase, leading to better separation.
-
-
Improve Column Packing and Sample Loading:
-
Proper Column Packing: A well-packed column is essential for high resolution. Ensure your silica gel is uniformly packed to avoid channeling, which can lead to band broadening and poor separation.
-
Concentrated Sample Loading: Always dissolve your crude product in the minimum amount of solvent and load it onto the column in a narrow band.[2] A wide sample band will result in broad elution profiles and overlapping fractions.
-
Question: My purified fractions of this compound are still showing impurities on the TLC. What should I do?
Answer:
If your fractions are not pure, it could be due to several factors:
-
Inadequate Separation: The chosen eluent system may not be providing sufficient separation between your product and the impurities. Re-evaluate your TLC analysis and try to find a solvent system that gives a greater difference in Rf values.
-
Column Overloading: Loading too much crude material onto the column can exceed its separation capacity, leading to co-elution of compounds. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Compound Decomposition: Pyrrole derivatives can be sensitive to prolonged exposure to the acidic environment of silica gel.[1] If your compound is degrading on the column, you might observe new spots on the TLC of your collected fractions.
Solutions:
-
Re-chromatograph: Combine the impure fractions, evaporate the solvent, and re-purify using a shallower gradient or a different, more selective eluent system.
-
Consider an Alternative Purification Technique: If column chromatography repeatedly fails to yield pure material, consider other purification methods such as recrystallization or distillation under reduced pressure.
Question: The this compound appears to be decomposing on the column. How can I prevent this?
Answer:
The pyrrole ring is susceptible to degradation, particularly under acidic conditions or in the presence of oxygen.[1] The acidic nature of silica gel can catalyze polymerization or ring-opening reactions.[1]
To minimize decomposition:
-
Use Deactivated Silica: As mentioned earlier, neutralizing the acidic sites on silica gel with a basic modifier like triethylamine is crucial.
-
Work Quickly: Minimize the time your compound spends on the column. A faster flow rate (though this can sometimes reduce resolution) can be beneficial.
-
Use an Inert Atmosphere: If your compound is particularly sensitive to oxidation, consider performing the chromatography under an inert atmosphere of nitrogen or argon.
-
Choose an Alternative Stationary Phase: Neutral alumina is a good alternative to minimize acid-catalyzed degradation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of purifying this compound by column chromatography.
What is the ideal stationary phase for purifying this compound?
For most applications, silica gel (60 Å, 230-400 mesh) is a suitable and cost-effective stationary phase. However, due to the potential for interaction with the acidic silica, it is highly recommended to use it in conjunction with an eluent system containing a basic modifier like triethylamine. For highly sensitive syntheses or when acidic conditions must be strictly avoided, neutral alumina is a better choice.
How do I select the right eluent system for my purification?
The selection of the eluent system is critical and should be guided by Thin Layer Chromatography (TLC) analysis.
-
Starting Point: A good starting point for many N-benzylpyrroles is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[1] A common initial test ratio is 9:1 or 4:1 hexanes:ethyl acetate.
-
TLC Analysis: Spot your crude reaction mixture on a TLC plate and develop it in your chosen solvent system. The ideal eluent system will provide a good separation of your target compound from impurities, with the Rf value of your product being around 0.2-0.4 .[3]
-
Optimization: Adjust the ratio of your solvents to achieve the desired Rf value. Increasing the proportion of the more polar solvent will increase the Rf values of your compounds.
What are the likely impurities I need to separate from my crude this compound?
If your this compound was synthesized via the Paal-Knorr reaction , the most common method, you can expect the following impurities:[3][4][5][6]
-
Unreacted Starting Materials:
-
Acetonylacetone (hexane-2,5-dione)
-
Benzylamine
-
-
By-products:
-
Self-condensation products of acetonylacetone.
-
Products from side reactions of benzylamine.
-
Polymerized pyrrole species, which often appear as baseline material on the TLC plate.[1]
-
How can I effectively monitor the purification process?
Thin Layer Chromatography (TLC) is the primary method for monitoring your column chromatography.
-
Before the Column: Use TLC to determine the optimal eluent system.
-
During the Column: Collect fractions and spot them on a TLC plate to track the elution of your compounds. This will allow you to identify which fractions contain your pure product.
-
Visualization: this compound contains a phenyl group and a pyrrole ring, which should be UV active. Therefore, you can visualize the spots on your TLC plate using a UV lamp at 254 nm . For compounds that are not UV active, you can use a staining solution such as potassium permanganate or vanillin.
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
-
Select a Column: Choose a glass column with a stopcock. The diameter and length will depend on the amount of crude material you need to purify.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with your chosen eluent (the least polar mixture you plan to use) to form a slurry.[7] Stir gently to remove any trapped air bubbles.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica slurry into the column in one continuous motion.
-
Settle the Silica: Gently tap the side of the column to ensure the silica packs down evenly. Open the stopcock and allow some solvent to drain, which will help to compact the silica bed. Apply gentle air pressure to the top of the column to accelerate this process.[7] Never let the top of the silica bed run dry.
-
Add a Protective Layer: Once the silica has settled, add a thin layer of sand on top to prevent the silica bed from being disturbed during sample loading and eluent addition.
Protocol 2: Gradient Elution for Purification
Gradient elution, where the polarity of the eluent is gradually increased, is often more effective for separating complex mixtures.
-
Prepare a Series of Eluents: Prepare several batches of your eluent with increasing concentrations of the polar solvent (e.g., 5%, 10%, 20%, 50% ethyl acetate in hexanes, all containing 0.1% triethylamine).
-
Load the Sample: Dissolve your crude this compound in a minimal amount of the initial, least polar eluent. Carefully apply the sample to the top of the sand layer.
-
Begin Elution: Start eluting with the least polar solvent mixture.
-
Increase Polarity: Once the non-polar impurities have eluted (as monitored by TLC), switch to the next eluent mixture with a slightly higher polarity. Continue this stepwise increase in polarity until your desired product has eluted.
Data Summary
| Parameter | Recommended Value/Method | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Alternative Stationary Phase | Neutral Alumina | Recommended if the compound is acid-sensitive.[1] |
| Typical Eluent System | Hexanes/Ethyl Acetate | Good starting point for many pyrrole derivatives.[1] |
| Eluent Modifier | 0.1-1% Triethylamine | Neutralizes acidic sites on silica, preventing streaking.[1] |
| Optimal Rf on TLC | 0.2 - 0.4 | Provides good separation on the column.[3] |
| Visualization Method | UV lamp (254 nm) | Aromatic rings in the molecule allow for UV detection. |
| Sample Loading | Dissolve in minimal solvent | Ensures a narrow band and better separation.[2] |
Workflow Diagram
Caption: Workflow for the purification of this compound.
References
-
PubChem. (n.d.). 1H-Pyrrole, 1-(phenylmethyl)-. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrole-1-carboxylic acid benzylamide. Retrieved from [Link]
-
Qi, M., et al. (2014). Calix[8]pyrroles: Highly Selective Stationary Phases for Gas Chromatographic Separations. Journal of Chromatography A, 1362, 204-211.
- Supporting Inform
-
RSC Publishing. (n.d.). Sterically hindered N-aryl pyrroles: chromatographic separation of enantiomers and barriers to racemization. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Straightforward N-alkylation of diketopyrrolopyrroles through Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Retrieved from [Link]
-
Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Reddit. (2017). is pyrrole polar or non-polar. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
- RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved from [Link]
- Wiley-VCH. (n.d.).
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-2,5-dihydropyrrole. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.).
-
PubChem. (n.d.). 2,5-Dimethyl-1-phenylpyrrole. Retrieved from [Link]
-
PubChem. (n.d.). 2-Benzyl-1H-pyrrole. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-Benzyl-1H-pyrrole-2,5-dione(1631-26-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. orgsyn.org [orgsyn.org]
- 8. 1H-Pyrrole, 1-(phenylmethyl)- | C11H11N | CID 74922 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 1-Benzyl-2,5-dimethylpyrrole
Welcome to the technical support center for the synthesis of 1-benzyl-2,5-dimethylpyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to overcome common challenges and optimize your synthetic outcomes.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through the Paal-Knorr pyrrole synthesis.[1][2][3] This robust and versatile reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, acetonylacetone (2,5-hexanedione), with a primary amine, benzylamine.[3][4] The reaction is typically conducted under neutral or weakly acidic conditions and can be accelerated by a weak acid catalyst, such as acetic acid.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Paal-Knorr synthesis for this compound?
The reaction proceeds through a well-established mechanism.[2][5] Initially, the benzylamine acts as a nucleophile and attacks one of the carbonyl groups of acetonylacetone to form a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the final aromatic pyrrole ring.[1][3]
Q2: What are the typical starting materials and their stoichiometry?
The key reactants are acetonylacetone (2,5-hexanedione) and benzylamine. A slight excess of the amine (1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the dicarbonyl compound and favor the desired pyrrole formation.[6]
Q3: Is a catalyst always necessary for this reaction?
While the reaction can proceed under neutral conditions, the addition of a weak acid catalyst, such as acetic acid, is highly recommended to accelerate the reaction rate.[5][7] However, strong acids or a pH below 3 should be avoided as they can promote the formation of furan byproducts.[5][6] Modern methods also employ various Lewis acids or heterogeneous catalysts to improve yields and reaction conditions.[3][7]
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction's progress.[6] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Troubleshooting Common Issues
This section addresses specific problems you might encounter during the synthesis of this compound and provides actionable solutions.
Issue 1: Low or No Product Yield
Possible Causes:
-
Suboptimal Reaction Conditions: Insufficient heating or reaction time can lead to an incomplete reaction.[8] Conversely, excessively high temperatures can cause degradation of the product or starting materials.[7]
-
Incorrect pH: A pH below 3 can significantly favor the formation of 2,5-dimethylfuran as a major byproduct, thus reducing the yield of the desired pyrrole.[5][6]
-
Impure Starting Materials: The presence of impurities in acetonylacetone or benzylamine can lead to side reactions and lower the yield.[6]
-
Poorly Reactive Amine: While benzylamine is generally reactive, amines with strong electron-withdrawing groups can be less nucleophilic and react more slowly.[8]
Solutions:
-
Optimize Temperature and Time: Gradually increase the reaction temperature (e.g., in 10°C increments) and monitor the reaction by TLC to find the optimal balance. Consider extending the reaction time if starting materials are still present.
-
Control pH: Use a weak acid like acetic acid as a catalyst.[5] Avoid strong acids. If furan formation is suspected, consider running the reaction under neutral conditions, though it may be slower.
-
Purify Starting Materials: Ensure the purity of acetonylacetone and benzylamine. Acetonylacetone can be purified by distillation.
-
Increase Amine Equivalents: Using a slight excess of benzylamine (e.g., 1.2 eq) can help drive the reaction to completion.[6]
Issue 2: Formation of a Significant Byproduct (Suspected 2,5-Dimethylfuran)
Possible Cause:
-
Acidic Conditions: The primary cause of 2,5-dimethylfuran formation is an overly acidic reaction medium (pH < 3).[5][6] The 1,4-dicarbonyl compound can undergo acid-catalyzed cyclization and dehydration to form the furan.[1]
Solutions:
-
Maintain Weakly Acidic to Neutral pH: As mentioned, use a weak acid catalyst like acetic acid.[5]
-
Alternative Catalysts: Explore the use of milder catalysts such as Lewis acids (e.g., Sc(OTf)₃) or heterogeneous catalysts which can promote the desired reaction under less harsh conditions.[3][7]
Issue 3: Dark, Tarry Crude Product
Possible Causes:
-
High Temperatures: Prolonged heating at high temperatures can lead to polymerization or degradation of the pyrrole product, resulting in a tarry mixture.[7]
-
Air Oxidation: Pyrroles can be sensitive to air and light, leading to the formation of colored, polymeric impurities.[9]
Solutions:
-
Moderate Reaction Temperature: Optimize the reaction temperature to the minimum required for a reasonable reaction rate.
-
Inert Atmosphere: While not always necessary for this specific synthesis, if you consistently obtain a dark product, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Prompt Work-up: Once the reaction is complete as indicated by TLC, proceed with the work-up without delay to minimize exposure to heat and air.
Visualizing the Process
Reaction Mechanism
Caption: Mechanism of the Paal-Knorr synthesis of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in the synthesis.
Detailed Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
Acetonylacetone (2,5-hexanedione)
-
Benzylamine
-
Glacial Acetic Acid
-
Ethanol (or other suitable solvent)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetonylacetone (1.0 eq) and ethanol.
-
Addition of Reagents: To the stirring solution, add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux (the temperature will depend on the solvent, typically around 80°C for ethanol) and maintain the reflux for the desired time (typically 2-6 hours). Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol, Acetic Acid, or solvent-free | Ethanol is a common protic solvent. Acetic acid can act as both solvent and catalyst. Solvent-free conditions can be more environmentally friendly.[10][11] |
| Temperature | 60-120 °C | Sufficient to overcome the activation energy without causing degradation. Microwave-assisted heating can significantly reduce reaction times.[4][6] |
| Reaction Time | 30 min - 24 hours | Highly dependent on temperature, catalyst, and reactivity of substrates.[1] Monitor by TLC for optimal time.[6] |
| Catalyst | Weak Brønsted acids (e.g., Acetic Acid), Lewis acids (e.g., Sc(OTf)₃), or heterogeneous catalysts. | Accelerates the dehydration steps of the mechanism.[3][5][7] |
| Amine Stoichiometry | 1.1 - 1.5 equivalents | An excess of the amine drives the reaction towards the product.[6] |
References
- Paal–Knorr synthesis - Grokipedia. (n.d.).
-
Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
-
Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018). Retrieved January 15, 2026, from [Link]
-
Synthesis of N-substituted pyrroles starting from 2,5-hexanedione and amine using N-bromosuccinimide as catalyst and microwave oven. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
One-pot synthesis of N-substituted pyrroles from nitro compounds and 2,5-hexadione over a heterogeneous cobalt catalyst - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 15, 2026, from [Link]
-
An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture - RSC Publishing. (2021). Retrieved January 15, 2026, from [Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
-
Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation | Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]
-
2,5-dimethylpyrrole - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]
- 11. [PDF] Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation | Semantic Scholar [semanticscholar.org]
Technical Support Center: Characterization of Impurities in 1-Benzyl-2,5-dimethylpyrrole Synthesis
Welcome to the technical support resource for the synthesis and characterization of 1-Benzyl-2,5-dimethylpyrrole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with impurity identification and characterization during this synthesis. We will delve into the mechanistic origins of common impurities, provide robust analytical protocols, and offer field-tested troubleshooting advice to ensure the integrity and purity of your final compound.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing foundational knowledge for impurity characterization.
Q1: What is the most prevalent synthetic route for this compound and why?
The most common and efficient method for synthesizing this compound is the Paal-Knorr pyrrole synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, benzylamine.[1][2][3] The methodology is favored for its reliability, operational simplicity, and the general availability of the starting materials.[4][5] The reaction is typically catalyzed by a Brønsted or Lewis acid to facilitate the cyclization and subsequent dehydration steps.[1][4][6]
Q2: What are the most common impurities I should expect from the Paal-Knorr synthesis of this compound?
Impurities in this synthesis can be broadly categorized as follows:
-
Unreacted Starting Materials: Residual 2,5-hexanedione and benzylamine are common if the reaction does not go to completion.
-
Side-Reaction Products: The most significant side-product is often 2,5-dimethylfuran . This arises from the acid-catalyzed self-condensation and cyclization of 2,5-hexanedione, a competing reaction pathway.[2][3]
-
Polymeric/Oligomeric Materials: Pyrroles, particularly when exposed to air, light, or residual acid, are susceptible to oxidation and polymerization, leading to the formation of colored, higher molecular weight species.[7][8]
-
Process-Related Impurities: These can include residual solvents from the reaction or workup (e.g., toluene, ethanol, acetic acid) and by-products from the catalyst. For instance, using a strong acid catalyst can sometimes lead to minor degradation products.[9]
Q3: My purified this compound is a yellow or reddish-brown oil, not colorless. What causes this discoloration?
This is a classic sign of impurity, specifically oxidation and/or polymerization. The pyrrole ring is electron-rich and can be sensitive to atmospheric oxygen, especially in the presence of light or trace acidic impurities.[7] This leads to the formation of colored oligomers or polymers. To minimize this, it is crucial to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a dark, sealed container, preferably refrigerated.[7]
Q4: How does the choice of acid catalyst affect impurity formation?
While an acid catalyst is often necessary to accelerate the reaction, its strength and concentration can significantly influence the impurity profile.[3]
-
Strong Protic Acids (e.g., HCl, H₂SO₄): These are very effective at promoting the desired pyrrole formation but can also aggressively catalyze the self-condensation of 2,5-hexanedione to form 2,5-dimethylfuran, especially at higher temperatures.[1][2]
-
Weaker Acids (e.g., Acetic Acid): These provide a milder reaction environment, often reducing the rate of furan formation.[3][10] However, the reaction may require longer times or higher temperatures to achieve full conversion.
-
Heterogeneous Catalysts (e.g., Silica-supported acids, Montmorillonite clay): These solid acid catalysts can simplify product isolation (removal by filtration) and sometimes offer improved selectivity by providing a localized acidic environment.[6][10]
Below is a diagram illustrating the main reaction pathway and a key competing side reaction.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Alternative Purification Methods for N-Substituted Pyrroles
Welcome to the technical support center for the purification of N-substituted pyrroles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Standard silica gel column chromatography is a workhorse technique, but N-substituted pyrroles can often present unique difficulties such as streaking, decomposition, or co-elution with impurities. This resource explores robust alternative and complementary purification strategies.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the purification of N-substituted pyrroles in a question-and-answer format, providing potential causes and actionable solutions.
General Purity & Stability Issues
Question 1: My purified N-substituted pyrrole is colored (e.g., yellow, brown) even after what appears to be successful column chromatography. What's causing this and how can I fix it?
Answer: Color in your final product is a frequent issue and can stem from several factors:
-
Oxidation: Electron-rich pyrroles are particularly susceptible to oxidation when exposed to air and light, which can lead to the formation of colored impurities. This process can be accelerated by trace acidic residues from the synthesis.[1]
-
Residual Metal Catalysts: If your synthesis involved a metal catalyst (e.g., Pd, Ru, Fe), minute, highly colored traces might persist through chromatography.[1]
-
Highly Conjugated Byproducts: The reaction conditions for pyrrole synthesis can sometimes generate small quantities of intensely colored, highly conjugated side products that may co-elute with your desired compound.[1]
Troubleshooting Steps:
-
Minimize Exposure to Air and Light: Conduct your purification and subsequent handling under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Store the purified compound in amber vials at low temperatures to mitigate degradation.[1]
-
Charcoal Treatment: Before your final purification step (like recrystallization), dissolve the crude or partially purified product in a suitable organic solvent and stir it with a small amount of activated charcoal for 15-30 minutes. The charcoal can effectively adsorb many colored impurities. Be aware that this may lead to a slight reduction in overall yield.[1]
-
Acid Scavenging: Ensure all acidic residues from the synthesis are thoroughly quenched and removed during the initial workup. Washing the organic extract with a mild aqueous base, such as sodium bicarbonate solution, is an effective measure.[1]
Question 2: My N-substituted pyrrole appears to be decomposing on the silica gel column. What are my options?
Answer: The acidic nature of standard silica gel can be detrimental to sensitive N-substituted pyrroles. The silanol groups (Si-OH) on the silica surface can act as an acid catalyst, promoting decomposition.
Troubleshooting Steps:
-
Use a Different Stationary Phase:
-
Alumina: Neutral or basic alumina is an excellent alternative for purifying compounds that are sensitive to acid.[1]
-
Deactivated Silica: You can neutralize the acidic sites on silica gel by pre-treating it. This can be done by flushing the packed column with an eluent containing a small amount of a basic modifier like triethylamine (0.1-1%) before loading your sample.[1]
-
-
Reverse-Phase Chromatography: For very polar N-substituted pyrroles, reverse-phase chromatography (e.g., using a C18 stationary phase with a polar mobile phase like water/acetonitrile or water/methanol) can be a more suitable purification method.[1]
Chromatography-Specific Issues
Question 3: My N-substituted pyrrole is streaking or tailing badly on the silica gel column, resulting in poor separation. What can I do?
Answer: Streaking or tailing is a common issue, especially with more polar N-substituted pyrroles. This is often due to strong interactions between your compound and the acidic silanol groups on the silica surface.[1]
Troubleshooting Steps:
-
Add a Basic Modifier to the Eluent: To counteract the acidity of the silica gel, add a small amount of a basic modifier to your mobile phase. Common choices include:
-
Solvent System Modification:
-
Increase Polarity Gradually: Employ a solvent gradient where the polarity is increased slowly throughout the separation. This can help to improve the resolution between your compound and impurities.[1]
-
Drastic Polarity Change: If you are using a standard hexane/ethyl acetate system and your compound is still not eluting, consider switching to a more polar system like dichloromethane/methanol.[1]
-
Alternative Purification Methodologies
When standard chromatography fails or is inefficient, the following methods can be powerful alternatives.
Recrystallization
Recrystallization is a highly effective technique for obtaining high-purity crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
When to Use It:
-
To remove small amounts of impurities from a solid crude product.
-
As a final polishing step after another purification method like column chromatography.
-
When your N-substituted pyrrole is a solid at room temperature.
Core Principle: The impure solid is dissolved in a minimal amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, leaving the impurities behind in the solution.[2]
Experimental Protocol: Two-Solvent Recrystallization
This method is particularly useful when finding a single ideal solvent is difficult.[1]
-
Solvent Selection:
-
Identify a "good" solvent in which your compound is very soluble.
-
Identify a "bad" solvent in which your compound is poorly soluble, but which is miscible with the "good" solvent.[1]
-
-
Dissolution: Dissolve your impure N-substituted pyrrole in a minimal amount of the "good" solvent at an elevated temperature.
-
Inducing Crystallization: Slowly add the "bad" solvent dropwise to the hot solution until you observe persistent cloudiness (the cloud point).[1]
-
Crystal Formation: Add a drop or two of the "good" solvent to redissolve the cloudiness, and then allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "bad" solvent, and dry under vacuum.[2]
| Parameter | Single-Solvent Recrystallization | Two-Solvent Recrystallization |
| Typical Purity | >98% | >98% |
| Typical Yield | 60-90% | 50-85% |
| Key Advantage | Simplicity, high purity potential. | Broader applicability when a single ideal solvent is not available. |
| Common Solvents | Ethanol/Water, Ethyl Acetate/Heptane[3] | Dichloromethane/Hexane |
Distillation
For liquid N-substituted pyrroles, distillation is a powerful purification technique, especially for separating compounds with different boiling points.
When to Use It:
-
When your N-substituted pyrrole is a liquid or a low-melting solid.
-
To remove non-volatile impurities or solvents.
-
For large-scale purifications where chromatography would be impractical.
Core Principle: The liquid mixture is heated to its boiling point, and the resulting vapor, which is enriched in the more volatile component, is condensed and collected separately. Fractional distillation, using a column with a high number of theoretical plates, can achieve very high purity (≥99.9%).[4]
Experimental Protocol: Vacuum Distillation
Many N-substituted pyrroles have high boiling points and may decompose at atmospheric pressure. Vacuum distillation lowers the boiling point, minimizing thermal degradation.[4][5]
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed. Use a magnetic stirrer in the distilling flask to ensure smooth boiling.
-
Drying (Optional but Recommended): If water is a potential contaminant, consider pre-treating the crude material with a drying agent or an activated carboxylic acid derivative, which can convert water into a non-volatile amide.[6][7]
-
Distillation:
-
Begin stirring and slowly apply vacuum to the system.
-
Gradually heat the distilling flask using an oil bath.
-
Collect any low-boiling forerun, which may contain residual solvents or more volatile impurities.
-
Collect the main fraction at the expected boiling point for your N-substituted pyrrole at the given pressure.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive peroxides.
-
-
Inert Atmosphere: It is crucial to flush the apparatus with an inert gas like nitrogen before heating to prevent oxidation of the pyrrole.[5]
Acid-Base Extraction
This liquid-liquid extraction technique is useful for separating acidic or basic impurities from your neutral N-substituted pyrrole product.[8]
When to Use It:
-
To remove acidic starting materials or byproducts (e.g., carboxylic acids).
-
To remove basic starting materials or byproducts (e.g., unreacted amines).[9]
Core Principle: This method leverages the differential solubility of acidic and basic compounds in aqueous and organic phases. By washing an organic solution of your crude product with an aqueous acid or base, you can convert acidic or basic impurities into their water-soluble salt forms, which will then partition into the aqueous layer and be removed.[8]
Experimental Workflow: Removing an Acidic Impurity
Caption: Workflow for removing an acidic impurity via acid-base extraction.
Scavenger Resins
Scavenger resins are solid-supported reagents designed to react with and remove specific types of excess reagents or byproducts from a reaction mixture, simplifying purification.[10]
When to Use It:
-
To remove unreacted starting materials (e.g., amines, acyl chlorides, isocyanates).[11]
-
To quench a reaction and simultaneously capture byproducts.
-
In high-throughput or combinatorial chemistry workflows where traditional purification is a bottleneck.
Core Principle: The crude reaction mixture is stirred with a resin that has functional groups specifically chosen to bind to the impurity you want to remove. Afterward, the resin is simply filtered off, leaving a cleaner solution of your desired product.[10]
Selecting the Right Scavenger Resin
| Impurity to Remove | Recommended Scavenger Resin Type | Functional Group on Resin |
| Excess primary or secondary amines | Isocyanate Resin[11] | -N=C=O |
| Excess carboxylic acids, acidic byproducts | Amine-based resin (e.g., Trisamine) | -NH₂ |
| Excess acyl or sulfonyl halides | Trisamine (TRIS) Resin[11] | Poly-amino groups |
| Residual metal catalysts (e.g., Pd, Ru) | Thiol (SH) or Thiol-based resins[11] | -SH |
| Excess aldehydes or ketones | Sulfonyl Hydrazide Resin[11] | -SO₂NHNH₂ |
Experimental Protocol: Using a Scavenger Resin
-
Resin Selection: Choose a scavenger resin appropriate for the impurity you need to remove.
-
Incubation: Add the scavenger resin (typically 3-5 equivalents relative to the impurity) to the crude reaction mixture.
-
Agitation: Stir or shake the mixture at room temperature. Reaction times can vary from a few hours to overnight.
-
Filtration: Filter the mixture to remove the resin.
-
Isolation: Wash the resin with a small amount of the reaction solvent, combine the filtrates, and evaporate the solvent to obtain the purified product.
Preparative Thin Layer Chromatography (Prep TLC)
For small-scale purifications (<100 mg), preparative TLC can be a rapid and effective alternative to column chromatography, especially for separating compounds with very similar Rf values.[12][13]
When to Use It:
-
For purifying small amounts of material (typically 10-100 mg).[12]
-
When compounds are difficult to separate by column chromatography.
-
For quickly isolating a small amount of pure material for characterization.
Core Principle: A concentrated solution of the crude product is applied as a thin line onto a thick-layered TLC plate. The plate is developed in an appropriate solvent system, and the separated bands are visualized (usually by UV light). The silica band containing the desired product is then scraped off the plate, and the product is extracted from the silica.[12]
Caption: General workflow for purification by preparative TLC.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of Crude Pyrrole Synthesis Products.
- BASF AG. (1996). Purification of crude pyrroles. U.S.
- BenchChem. (2025). Technical Support Center: Purification of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole.
- Wikipedia. (n.d.). Scavenger resin.
- Wikipedia. (n.d.). Acid–base extraction.
- BASF AG. (1994). Process for the purification of crude pyrroles.
- University of Rochester, Department of Chemistry. (n.d.). How To: Run a Prep TLC.
- Supra Sciences. (n.d.). Solid-Supported Scavengers.
- Hayward, J. J., Mader, L., & Trant, J. F. (2021). Giving preparative thin layer chromatography some tender loving care. ChemRxiv.
- Professor Dave Explains. (2020, January 10).
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Google Groups. (2002).
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- 5. distillation of pyrrole: need advice [groups.google.com]
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Validation & Comparative
GC-MS method for the identification of 1-Benzyl-2,5-dimethylpyrrole
An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Identification of 1-Benzyl-2,5-dimethylpyrrole
Introduction: The Analytical Imperative for Substituted Pyrroles
Pyrrole derivatives are a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional materials.[1][2] The compound this compound, a member of this versatile class, requires precise and reliable analytical methods for its identification and purity assessment, especially in a research and drug development context. Its synthesis, often achieved through methods like the Paal-Knorr reaction, can introduce impurities such as unreacted starting materials or by-products that must be meticulously identified and quantified.[3]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive examination of the Gas Chromatography-Mass Spectrometry (GC-MS) method for the characterization of this compound. We will explore the causality behind experimental choices, present a detailed protocol, and compare the performance of GC-MS with alternative analytical techniques, supported by experimental data from related compounds.
The Power of GC-MS for Volatile Pyrrole Derivatives
GC-MS is a powerful and synergistic technique that couples the superior separation capabilities of Gas Chromatography with the definitive identification power of Mass Spectrometry. It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound.[3]
Why GC-MS is a Method of Choice:
-
High Separation Efficiency: The gas chromatograph uses a capillary column to separate the target analyte from a complex mixture of potential impurities, ensuring that the mass spectrum obtained is of a pure compound.
-
High Sensitivity and Specificity: Mass spectrometry offers exceptional sensitivity, often detecting compounds at the picogram level. More importantly, it provides a unique fragmentation pattern—a chemical "fingerprint"—that allows for unambiguous structural elucidation.[3]
-
Structural Information: The electron ionization (EI) process in GC-MS generates reproducible mass spectra and fragment ions. The fragmentation pathways provide rich structural information, allowing chemists to piece together the molecule's architecture.[4]
The overall workflow of the GC-MS analysis is a systematic process designed for reproducibility and accuracy.
Caption: A typical experimental workflow for GC-MS analysis.
Detailed Experimental Protocol: GC-MS Analysis
This protocol is a robust starting point for the analysis of this compound, based on established methods for similar N-substituted pyrroles.[3]
Objective: To identify this compound and assess its purity by separating it from potential impurities and analyzing its mass spectrum.
1. Sample Preparation:
-
Prepare a stock solution of the synthesized sample in a high-purity volatile solvent such as dichloromethane (DCM) or ethyl acetate.
-
Create a dilute working solution with a concentration between 10-100 µg/mL. High concentrations can lead to column overloading and poor peak shape.
2. Instrumentation & Conditions:
-
System: A standard Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or an equivalent non-polar column. This column is chosen for its versatility and excellent performance with a wide range of aromatic and heterocyclic compounds.
-
Carrier Gas: Helium, at a constant flow rate of 1 mL/min. Helium is an inert gas that provides good chromatographic efficiency.
-
Inlet Temperature: 280°C. This temperature ensures rapid volatilization of the analyte without thermal degradation.
-
Injection Volume: 1 µL, with a split ratio of 100:1. A high split ratio is used to prevent overloading the column with a concentrated sample, ensuring sharp peaks.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 300°C at a rate of 15°C/min.
-
Final hold: Hold at 300°C for 10 minutes. This program allows for the elution of lower-boiling point impurities first, followed by the target analyte, and finally cleans the column of any high-boiling point residues.
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns that are comparable to library spectra.
-
MS Transfer Line Temperature: 290°C. This temperature must be high enough to prevent condensation of the analyte as it passes from the GC to the MS.
-
Ion Source Temperature: 230°C.
-
Mass Scan Range: 50-500 amu. This range is selected to be wide enough to include the molecular ion of the target compound (185.26 g/mol ) and its expected fragments.
-
Data Interpretation: Decoding the Mass Spectrum
The output of a GC-MS analysis provides two critical pieces of information: the retention time from the chromatogram and the mass spectrum from the spectrometer.
-
Retention Time (RT): The time it takes for the analyte to travel through the GC column. Under the specified conditions, this compound will have a characteristic and reproducible RT.
-
Mass Spectrum: A plot of ion abundance versus mass-to-charge ratio (m/z).
Predicted Fragmentation of this compound:
The molecular weight of this compound (C₁₃H₁₅N) is 185.12 g/mol . Upon electron ionization, the molecule will form a molecular ion (M⁺•) at m/z 185 . The subsequent fragmentation is dictated by the stability of the resulting ions. The benzyl group is the most significant determinant of the fragmentation pattern.
-
Benzylic Cleavage: The most favorable fragmentation pathway involves the cleavage of the C-N bond between the benzyl group and the pyrrole ring. This results in the formation of a benzyl radical and the 2,5-dimethylpyrrole cation, or more likely, the highly stable benzyl cation (C₇H₇⁺) . This cation readily rearranges to the tropylium ion, which is exceptionally stable and is therefore often the base peak in the spectrum at m/z 91 .
-
Molecular Ion: The molecular ion at m/z 185 should be clearly visible.
-
Loss of a Methyl Group: A minor fragmentation pathway could involve the loss of a methyl radical (•CH₃) from the pyrrole ring, leading to a fragment at m/z 170 .
Caption: Predicted major fragmentation pathways for this compound.
Comparison with Alternative Analytical Methods
While GC-MS is an excellent method, the choice of analytical technique is always dictated by the specific research question.[5] Other powerful techniques for characterizing substituted pyrroles include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
| Feature | GC-MS | RP-HPLC | Quantitative NMR (qNMR) |
| Principle | Separation by boiling point/polarity, identification by mass fragmentation. | Separation by polarity, detection by UV absorbance. | Identification and quantification by nuclear spin transitions in a magnetic field. |
| Analyte Suitability | Volatile, thermally stable compounds.[3] | Non-volatile, thermally labile compounds.[3] | Soluble compounds with unique NMR signals.[3] |
| Information Provided | Molecular weight, structural information via fragmentation, purity. | Purity, quantification with a reference standard. | Definitive structural elucidation, absolute quantification with an internal standard. |
| Sensitivity | High (pg-ng range). | Moderate (ng-µg range). | Lower (µg-mg range). |
| Analysis Time | 20-40 minutes per sample.[3] | 20-30 minutes per sample.[3] | 5-15 minutes per sample.[3] |
| Key Advantage | Excellent for identifying unknown volatile impurities due to mass spectral libraries. | Robust, widely available, ideal for routine purity checks of non-volatile compounds. | Provides absolute quantification without needing an identical analyte standard; gives complete structural map. |
| Key Limitation | Not suitable for non-volatile or thermally labile compounds. | Limited structural information from UV detector. | Lower sensitivity, requires more sample, expensive instrumentation. |
Conclusion
The GC-MS method provides a robust, sensitive, and highly specific approach for the identification and purity assessment of this compound. Its ability to separate the analyte from impurities and provide a distinct mass spectrometric fingerprint makes it an indispensable tool in both synthetic chemistry and quality control environments. The predicted fragmentation pattern, dominated by the formation of the stable tropylium ion at m/z 91, serves as a reliable diagnostic marker for the benzyl substituent. While techniques like HPLC and NMR offer complementary information and are superior in certain contexts (e.g., for non-volatile compounds or absolute quantification), GC-MS remains the premier choice for the detailed characterization of volatile pyrrole derivatives.
References
- A Researcher's Guide to the Analytical Characterization of 2-Substituted Pyrroles. (2025). Benchchem.
- A Comparative Guide to Purity Assessment of Synthesized 1-Benzyl-2,4-diphenylpyrrole by HPLC. (2025). Benchchem.
- Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed.
- Mass Spectrometry - Fragmentation P
- Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). World Journal of Pharmacy and Pharmaceutical Sciences.
- Srinivas, B., et al. (2014). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.
Sources
- 1. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Pyrrole Synthesis: A Comparative Analysis of the Paal-Knorr Method
For researchers, scientists, and professionals in drug development, the pyrrole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and blockbuster pharmaceuticals like atorvastatin (Lipitor®).[1][2] The efficient construction of this heterocyclic ring is therefore a critical task in organic synthesis. While numerous methods exist, the Paal-Knorr synthesis is often a first consideration due to its operational simplicity.[1][3]
This guide provides an in-depth, objective comparison of the Paal-Knorr synthesis with other foundational methods: the Hantzsch, Knorr, and Barton-Zard syntheses. We will move beyond a simple listing of facts to explain the causality behind experimental choices, offering field-proven insights to help you select the optimal synthetic route for your target molecule.
The Paal-Knorr Synthesis: The Direct Approach
First reported independently by Carl Paal and Ludwig Knorr in 1884, this method remains one of the most direct routes to substituted pyrroles.[4] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[4][5][6]
Mechanism of Action
The reaction is typically conducted under neutral or weakly acidic conditions.[6] The generally accepted mechanism proceeds through several key steps:
-
Hemiaminal Formation : The synthesis begins with the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. In acidic conditions, a carbonyl group is first protonated, activating it for attack.[1][4]
-
Cyclization : An intramolecular nucleophilic attack by the nitrogen atom onto the second carbonyl group forms a five-membered cyclic intermediate.[1] This ring-closing step is often the rate-determining step of the reaction.[1][5]
-
Dehydration : The resulting 2,5-dihydroxytetrahydropyrrole derivative undergoes a two-step dehydration, eliminating two molecules of water to form the stable aromatic pyrrole ring.[1][4]
Caption: Paal-Knorr Pyrrole Synthesis Workflow.
Advantages and Limitations
Advantages:
-
Operational Simplicity: The reaction is straightforward to perform, often requiring simple heating.[3]
-
High Yields: For many substrates, the Paal-Knorr synthesis provides good to excellent yields.[3][7]
-
Accessible Starting Materials: Simple 1,4-diketones are readily available.[1]
Limitations:
-
Harsh Conditions: Classical protocols can require prolonged heating in acid, which may degrade sensitive functional groups on the substrates.[3][8]
-
Substrate Synthesis: The primary limitation is the accessibility of the 1,4-dicarbonyl starting material, especially for unsymmetrically substituted targets.[4][7]
Alternative Synthetic Routes: A Comparative Overview
While the Paal-Knorr synthesis is a powerful tool, other methods offer distinct advantages depending on the desired substitution pattern and available precursors.
Hantzsch Pyrrole Synthesis
Named after Arthur Hantzsch, this multicomponent reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[9][10][11]
Mechanism: The reaction initiates with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. The sequence is completed by an intramolecular cyclization and dehydration to yield the highly substituted pyrrole.[10][11]
Caption: Hantzsch Pyrrole Synthesis Workflow.
Key Features:
-
Strength: As a multicomponent reaction, it allows for the rapid assembly of complex, polysubstituted pyrroles in a single step.[9][10] This is highly valuable for creating libraries of compounds for drug discovery.[9]
-
Weakness: Traditional methods often suffer from moderate yields (30-60%) and competing side reactions, such as the Feist-Bénary furan synthesis.[10] Modern variations using green chemistry approaches have improved yields significantly.[10]
Knorr Pyrrole Synthesis
Not to be confused with his contribution to the Paal-Knorr synthesis, Ludwig Knorr also developed this distinct method. It involves the reaction of an α-aminoketone with a compound containing an electron-withdrawing group alpha to a carbonyl, such as a β-ketoester.[12][13]
Mechanism: A critical feature of this synthesis is that the α-aminoketones, which are prone to self-condensation, must be prepared in situ.[13] This is typically achieved by reducing an α-oximino-β-ketoester with zinc in acetic acid. The freshly generated α-aminoketone then condenses with a second equivalent of the β-ketoester, cyclizes, and dehydrates to form the pyrrole.[13]
Caption: Knorr Pyrrole Synthesis Workflow.
Key Features:
-
Strength: This method is highly valued for its ability to introduce a wide variety of substituents at specific positions on the pyrrole ring, offering excellent regioselectivity.[12]
-
Weakness: The requirement for in situ generation of the unstable α-aminoketone adds a layer of complexity to the procedure.
Barton-Zard Synthesis
Reported in 1985 by Derek Barton and Samir Zard, this reaction provides a route to pyrroles from a nitroalkene and an α-isocyanide under basic conditions.[14]
Mechanism: The five-step mechanism is distinct from the previous condensation reactions:
-
A base removes a proton from the α-isocyanide to form an enolate.
-
The enolate performs a Michael-type addition to the nitroalkene.
-
A 5-endo-dig cyclization occurs.
-
The nitro group is eliminated.
Caption: Barton-Zard Synthesis Workflow.
Key Features:
-
Strength: The reaction is particularly effective for synthesizing pyrroles bearing electron-withdrawing groups.[7] It has been instrumental in the synthesis of complex polypyrrolic structures like porphyrins.[14]
-
Weakness: The overall utility can be constrained by the limited availability and stability of certain α-isocyanide derivatives.[7]
At-a-Glance Comparison of Pyrrole Synthesis Methods
The choice of method is dictated by the target molecule's substitution pattern and the availability of starting materials. This table summarizes the key differences to guide your decision-making process.
| Feature | Paal-Knorr Synthesis | Hantzsch Synthesis | Knorr Synthesis | Barton-Zard Synthesis |
| Starting Materials | 1,4-Dicarbonyl compounds and primary amines/ammonia.[7] | β-Ketoesters, α-haloketones, and primary amines/ammonia.[11] | α-Aminoketones (or precursors) and β-dicarbonyl compounds.[13] | Nitroalkenes and α-isocyanides.[7][14] |
| Reaction Conditions | Typically neutral or acidic; can involve prolonged heating.[7][15] | Mild heating (e.g., 60-85 °C) in solvents like ethanol.[10] | Catalyzed by zinc and acetic acid, often at room temperature.[13] | Basic conditions.[7][14] |
| Key Advantages | High yields, operational simplicity, readily available starting materials for simple targets.[1][7] | Multicomponent reaction allows for rapid assembly of complex, highly substituted pyrroles.[10] | Excellent regioselectivity; allows for diverse substituents at specific positions.[12] | Good for pyrroles with electron-withdrawing groups; used for complex polypyrroles.[7][14] |
| Key Disadvantages | Preparation of unsymmetrical 1,4-dicarbonyls is challenging; harsh conditions not suitable for sensitive substrates.[3][7] | Classical yields can be modest (30-60%) due to side reactions.[10] | α-aminoketones are unstable and must be generated in situ.[13] | Substrate scope of isocyanide derivatives can be limited.[7] |
| Representative Yield | >60%, often 80-95% for simple substrates like hexane-2,5-dione and aniline.[3][7] | 30-60% under conventional conditions; up to 99% with modern variations.[10] | Varies widely based on substrates. | 63-94% for substrates like 3-nitro-2H-chromenes and ethyl isocyanoacetate.[16] |
Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrates and laboratory safety guidelines.
Protocol: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole
-
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from hexane-2,5-dione and aniline.
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine hexane-2,5-dione (1.0 eq) and aniline (1.1 eq) in glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and maintain for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into an ice-water bath to precipitate the product.
-
Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from a suitable solvent system (e.g., methanol/water) to afford the pure 2,5-dimethyl-1-phenylpyrrole.[1]
-
Protocol: Hantzsch Pyrrole Synthesis
-
Objective: To synthesize a substituted pyrrole from a β-ketoester, α-haloketone, and primary amine.
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) and the α-haloketone (e.g., 2-bromo-1-phenylethan-1-one, 1.0 eq) in ethanol.[9]
-
Addition of Amine: To the stirred solution, add an excess of the amine (e.g., aqueous ammonia or a primary amine, 5-10 eq).[9]
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.[9]
-
Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between a suitable organic solvent (e.g., diethyl ether) and water.[9]
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[9]
-
Protocol: Knorr Pyrrole Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate
-
Objective: To synthesize "Knorr's Pyrrole" from ethyl acetoacetate.
-
Procedure:
-
Oxime Formation: In a flask cooled in an ice bath, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid. Slowly add a saturated aqueous solution of sodium nitrite (1.0 eq) while maintaining a low temperature to form ethyl 2-oximinoacetoacetate.[13]
-
Reduction and Condensation: In a separate flask, add ethyl acetoacetate (1.0 eq) in glacial acetic acid. Gradually add the prepared oxime solution and zinc dust (2.0 eq) simultaneously to the well-stirred solution. The reaction is exothermic and may require external cooling to manage.[13]
-
Reaction: Stir the mixture at room temperature until the reaction is complete as indicated by TLC.
-
Work-up: Pour the reaction mixture into a large volume of water. The product will precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with water. The resulting diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate can be further purified by recrystallization.
-
Protocol: Barton-Zard Synthesis of a Chromeno[3,4-c]pyrrole Derivative
-
Objective: To synthesize a substituted pyrrole from a 3-nitro-2H-chromene and ethyl isocyanoacetate.[16]
-
Procedure:
-
Reaction Setup: To a mixture of the 3-nitro-2H-chromene (1.0 eq) and potassium carbonate (K₂CO₃) as the base, add ethanol as the solvent.[16]
-
Addition of Isocyanide: Add ethyl isocyanoacetate (1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux for approximately 30 minutes, monitoring progress by TLC.[16]
-
Work-up: After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purification: Purify the residue using silica gel column chromatography to isolate the desired pyrrole product.
-
Conclusion
The Paal-Knorr synthesis remains a highly relevant and powerful method for constructing pyrrole rings due to its simplicity and efficiency. However, its reliance on 1,4-dicarbonyl precursors defines its primary limitation. For targets requiring complex substitution patterns assembled rapidly, the Hantzsch synthesis offers a compelling multicomponent alternative. When precise regiochemical control is paramount, the Knorr synthesis , despite its procedural complexity, is often the superior choice. Finally, for accessing pyrroles with specific electronic properties or for building complex macrocycles, the Barton-Zard synthesis provides a unique and valuable pathway.
A thorough understanding of the mechanisms, advantages, and limitations of each of these foundational methods is crucial for the modern synthetic chemist. By carefully considering the desired final structure and the availability of starting materials, researchers can strategically select the most effective route, saving time and resources in the pursuit of novel, impactful molecules.
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Barton–Zard reaction - Wikipedia. [Link]
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Knorr pyrrole synthesis - Grokipedia. [Link]
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Barton-Zard Reaction - SynArchive. [Link]
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Knorr pyrrole synthesis - Wikipedia. [Link]
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Barton-Zard Pyrrole Synthesis ALL ABOUT CHEMISTRY. [Link]
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Hantzsch pyrrole synthesis - Grokipedia. [Link]
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Hantzsch pyrrole synthesis - Wikipedia. [Link]
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Knorr Pyrrole Synthesis. [Link]
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Hantzch synthesis of pyrrole - Química Organica.org. [Link]
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Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. [Link]
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Barton-Zard reaction // Pyrrole Synthesis // Reaction of α-isocyanoesters and nitroalkene. [Link]
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(PDF) Synthesis of pyrrole and substituted pyrroles (Review) - ResearchGate. [Link]
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A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles - Oriental Journal of Chemistry. [Link]
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Barton-Zard Reaction - Buchler GmbH. [Link]
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Pyrrole synthesis - Organic Chemistry Portal. [Link]
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Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. [Link]
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Paal–Knorr synthesis - Wikipedia. [Link]
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The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. [Link]
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Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central. [Link]
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SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. [Link]
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The Hantzsch Pyrrole Synthesis | PDF | Chemistry - Scribd. [Link]
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A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. [Link]
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The Hantzsch pyrrole synthesis - Canadian Science Publishing. [Link]
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Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate - MDPI. [Link]
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Microwave-assisted organic synthesis of pyrroles (Review) - Pharmacia. [Link]
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Pyrroles by the Hantzsch synthesis | Download Table - ResearchGate. [Link]
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Barton‐Zard pyrrole synthesis - ResearchGate. [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of 1-Benzyl-2,5-dimethylpyrrole and Its Isomers
For researchers and professionals engaged in drug discovery and development, the precise structural elucidation of synthetic intermediates is a critical, non-negotiable aspect of the workflow. Pyrrole scaffolds are prevalent in a vast array of pharmacologically active compounds, and the ability to distinguish between closely related isomers is paramount for ensuring efficacy, safety, and intellectual property claims. This guide provides an in-depth spectroscopic comparison of 1-benzyl-2,5-dimethylpyrrole with its key positional isomers, namely 1-benzyl-2,3-dimethylpyrrole and 1-benzyl-3,4-dimethylpyrrole. By leveraging fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will explore the subtle yet definitive spectral differences that enable unambiguous identification.
The Imperative of Isomeric Purity in Pyrrole Chemistry
The substitution pattern on the pyrrole ring dictates its electronic properties, steric profile, and potential for intermolecular interactions. Consequently, different isomers of the same substituted pyrrole can exhibit vastly different biological activities and metabolic fates. The Paal-Knorr synthesis, a widely employed method for pyrrole formation, can theoretically yield different isomers depending on the starting 1,4-dicarbonyl compound[1][2]. Therefore, robust analytical methods to confirm the desired isomeric product are essential.
¹H and ¹³C NMR Spectroscopy: A Window into Molecular Symmetry and Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. The key to differentiating the isomers of benzyl-dimethylpyrrole lies in the symmetry and substitution pattern of the pyrrole ring, which directly influences the chemical shifts and coupling patterns of the pyrrole protons and carbons[3][4][5].
This compound: The Signature of Symmetry
Due to its C₂ᵥ symmetry, this compound presents a simplified NMR spectrum. The two methyl groups at the 2- and 5-positions are chemically equivalent, as are the two protons at the 3- and 4-positions.
-
¹H NMR: Expect a single resonance for the two methyl groups and a single resonance for the two pyrrole protons. The benzyl group will show its characteristic aromatic signals and a singlet for the benzylic methylene protons.
-
¹³C NMR: Similarly, the spectrum will display only one signal for the two equivalent methyl carbons and one signal for the two equivalent pyrrole carbons (C-3 and C-4). The carbons C-2 and C-5, being substituted and equivalent, will also show a single resonance.
1-Benzyl-2,3-dimethylpyrrole and 1-Benzyl-3,4-dimethylpyrrole: The Complexity of Asymmetry
In contrast, the 2,3- and 3,4-dimethyl isomers lack the symmetry of the 2,5-substituted counterpart. This asymmetry results in chemically distinct environments for each methyl group and each pyrrole proton, leading to more complex spectra.
-
1-Benzyl-2,3-dimethylpyrrole:
-
¹H NMR: Two distinct singlets for the two methyl groups and two distinct signals (likely doublets or multiplets depending on coupling) for the two pyrrole protons (at C-4 and C-5).
-
¹³C NMR: Two separate signals for the two methyl carbons and four distinct signals for the four pyrrole ring carbons.
-
-
1-Benzyl-3,4-dimethylpyrrole:
-
¹H NMR: A single signal for the two equivalent methyl groups due to the plane of symmetry through the N-benzyl bond and bisecting the C3-C4 bond. However, the two pyrrole protons at C-2 and C-5 are equivalent and will give a single signal.
-
¹³C NMR: One signal for the two methyl carbons and two signals for the pyrrole carbons (C-2/C-5 and C-3/C-4).
-
The following diagram illustrates the workflow for NMR analysis and highlights the structural differences leading to distinct spectral outcomes.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Compound | Pyrrole H | Pyrrole CH₃ | Benzyl CH₂ | Benzyl Ar-H | Pyrrole C-H | Pyrrole C-CH₃ | Pyrrole C (ipso) | Benzyl C |
| This compound | ~5.8 (s, 2H) | ~2.2 (s, 6H) | ~5.0 (s, 2H) | ~7.2-7.4 (m, 5H) | ~105 | ~128 | - | ~138, 128, 127, 126, 50 |
| 1-Benzyl-2,3-dimethylpyrrole | ~6.4 (d, 1H), ~5.9 (d, 1H) | ~2.1 (s, 3H), ~1.9 (s, 3H) | ~5.1 (s, 2H) | ~7.2-7.4 (m, 5H) | ~115, ~108 | ~125, ~118 | - | ~139, 128, 127, 126, 48 |
| 1-Benzyl-3,4-dimethylpyrrole | ~6.5 (s, 2H) | ~2.0 (s, 6H) | ~4.9 (s, 2H) | ~7.2-7.4 (m, 5H) | ~120 | - | ~118 | ~139, 128, 127, 126, 52 |
Note: These are predicted values based on known substituent effects on the pyrrole ring. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy provides valuable information about the functional groups present in a molecule. While all three isomers share the same fundamental groups (C-H, C=C, C-N), the substitution pattern on the aromatic pyrrole ring can lead to subtle differences in the fingerprint region (below 1500 cm⁻¹)[6][7].
The primary use of IR in this context is to confirm the presence of the key structural motifs:
-
Aromatic C-H stretch: Typically observed above 3000 cm⁻¹.
-
Aliphatic C-H stretch: From the methyl and methylene groups, observed just below 3000 cm⁻¹.
-
C=C stretching vibrations: From both the pyrrole and benzene rings, appearing in the 1600-1450 cm⁻¹ region.
-
C-N stretching: Usually found in the 1350-1000 cm⁻¹ range.
The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region are particularly sensitive to the substitution pattern of the aromatic rings and can provide clues to distinguish the isomers, although interpretation can be complex.
Table 2: Expected Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | 1-Benzyl-2,3-dimethylpyrrole | 1-Benzyl-3,4-dimethylpyrrole |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | 3000-2850 |
| C=C Stretch (Aromatic) | 1600-1450 | 1600-1450 | 1600-1450 |
| C-H Out-of-Plane Bending | Pattern specific to 2,5-disubstitution | Pattern specific to 2,3-disubstitution | Pattern specific to 3,4-disubstitution |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation analysis. For all three isomers, the molecular ion peak (M⁺) will be identical. The key to differentiation lies in the relative abundances of the fragment ions.
The most characteristic fragmentation for N-benzyl compounds is the cleavage of the benzylic C-N bond, leading to the formation of a tropylium ion (m/z 91) and the corresponding dimethylpyrrole radical cation[8]. The stability of the resulting pyrrole radical cation will influence the propensity of this fragmentation pathway.
-
This compound: Cleavage of the benzyl group will result in a relatively stable 2,5-dimethylpyrrole radical cation.
-
1-Benzyl-2,3-dimethylpyrrole and 1-Benzyl-3,4-dimethylpyrrole: The stability of the corresponding 2,3- and 3,4-dimethylpyrrole radical cations may differ, potentially leading to variations in the relative intensity of the m/z 91 peak compared to the molecular ion.
Further fragmentation of the dimethylpyrrole radical cation through the loss of a methyl group (M - 15) can also be observed.
Table 3: Predicted Key Mass Spectrometry Fragments
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 185 | 91 (tropylium), 94 (2,5-dimethylpyrrole radical) |
| 1-Benzyl-2,3-dimethylpyrrole | 185 | 91 (tropylium), 94 (2,3-dimethylpyrrole radical) |
| 1-Benzyl-3,4-dimethylpyrrole | 185 | 91 (tropylium), 94 (3,4-dimethylpyrrole radical) |
Experimental Protocols
The Paal-Knorr synthesis is a reliable method for preparing these N-substituted pyrroles from the appropriate 1,4-dicarbonyl compound and benzylamine[1][2].
General Procedure for the Paal-Knorr Synthesis of 1-Benzyl-dimethylpyrroles
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the appropriate 1,4-dicarbonyl compound (1.0 eq) and benzylamine (1.1 eq) in a suitable solvent such as ethanol, acetic acid, or water[9].
-
Catalysis: Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If an organic solvent was used, remove it under reduced pressure. If water was used, the product may precipitate upon cooling or can be extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-benzyl-dimethylpyrrole isomer.
Starting Materials for Each Isomer:
-
This compound: 2,5-Hexanedione
-
1-Benzyl-2,3-dimethylpyrrole: 3-Methyl-2,5-hexanedione
-
1-Benzyl-3,4-dimethylpyrrole: 3,4-Dimethyl-2,5-hexanedione
Conclusion
The unambiguous identification of this compound and its isomers is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy serve as the most definitive methods, with the molecular symmetry of each isomer giving rise to a unique and predictable number of signals. Infrared spectroscopy confirms the presence of the key functional groups, while mass spectrometry provides the molecular weight and characteristic fragmentation patterns. By applying the principles and protocols outlined in this guide, researchers can confidently characterize their synthetic products, ensuring the integrity and progression of their drug discovery and development programs.
References
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Shimokawa, S., Fukui, H., & Sohma, J. (2006). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Molecular Physics, 19(5), 695-703. Available at: [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Available at: [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Available at: [Link]
-
PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Available at: [Link]
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Akbaşlar, D., Demirkol, O., & Giray, S. (2014). Paal–Knorr Pyrrole Synthesis in Water. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(9), 1324-1331. Available at: [Link]
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A Definitive Guide to the Structural Validation of 1-Benzyl-2,5-dimethylpyrrole Using 2D NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a foundational requirement for advancing any project. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a primary overview of a molecule's proton and carbon framework, it often falls short in cases of complex or isomeric structures where signal overlap and ambiguity can lead to incorrect assignments. This guide provides an in-depth, practical comparison of 2D NMR techniques, demonstrating their collective power to irrefutably validate the structure of a target molecule, 1-benzyl-2,5-dimethylpyrrole.
The narrative herein is grounded in field-proven insights, explaining not just the "how" but the critical "why" behind experimental choices. We will dissect the problem of structural ambiguity and construct a logical, self-validating workflow using a suite of 2D NMR experiments: COSY, HSQC, and HMBC.
The Challenge: Assigning the Structure of this compound
The target molecule, this compound, possesses several distinct structural fragments: a benzyl group and a disubstituted pyrrole ring. While 1D ¹H and ¹³C NMR can identify the presence of these components (e.g., aromatic protons, methyl groups, methylene protons), they cannot definitively confirm their connectivity. Key questions that 1D NMR alone cannot answer with absolute certainty include:
-
Is the benzyl group attached to the nitrogen (N1 position) or one of the carbons on the pyrrole ring?
-
Are the methyl groups located at the 2,5-positions, or are they arranged differently (e.g., 2,4- or 3,4-)?
To resolve these questions, we must move beyond simple chemical shifts and delve into the through-bond scalar couplings between nuclei. This requires a multi-dimensional approach that correlates different nuclei within the molecule, providing a detailed map of its atomic framework.[1][2][3]

The 2D NMR Strategy: A Triad of Correlative Experiments
Our approach is to use a combination of three powerful 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they offer a self-validating system for complete characterization.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling).[4][5] It is the workhorse for establishing proton-proton connectivity within individual spin systems, such as the protons on the benzyl ring or the coupling between the pyrrole ring protons and adjacent methyl groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).[6][7][8][9] Its primary function is to unambiguously assign the chemical shift of each protonated carbon atom, leveraging the generally better-resolved ¹³C spectrum to clarify overlapping ¹H signals.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for connecting disparate structural fragments. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds.[11][12][13][14] These long-range correlations are essential for identifying quaternary (non-protonated) carbons and for linking the benzyl group to the pyrrole ring and the methyl groups to their specific positions.
The logical flow of these experiments forms a comprehensive validation workflow.
Experimental Protocols
Obtaining high-quality, artifact-free spectra is paramount for accurate interpretation. The following are generalized protocols for a modern NMR spectrometer (e.g., 400-600 MHz).
Sample Preparation
-
Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.
-
Solvent: Dissolve 15-25 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent can sometimes help resolve overlapping signals.[10]
-
Transfer: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
Spectrometer Setup
For all experiments, ensure the spectrometer is properly locked on the solvent's deuterium signal and that the sample is shimmed to achieve optimal magnetic field homogeneity.[15][16][17] The sample spinning should be turned off for 2D experiments to avoid spinning sidebands.[15][16]
COSY (Correlation Spectroscopy) Protocol
-
Pulse Program: cosygpqf or a similar gradient-selected, double-quantum filtered sequence is recommended for cleaner spectra.[18]
-
Spectral Width (SW): Set the spectral width in both dimensions (F1 and F2) to cover the entire ¹H chemical shift range (e.g., 0-10 ppm).[19]
-
Acquisition Time (AQ): Typically ~0.2-0.3 seconds.
-
Number of Scans (NS): 2 to 8 scans per increment, depending on sample concentration.
-
Increments (TD in F1): 256 to 512 increments are usually sufficient for good resolution.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. The spectrum is typically displayed in magnitude mode.[15]
HSQC (Heteronuclear Single Quantum Coherence) Protocol
-
Pulse Program: hsqcedetgpsisp2.2 or a similar gradient-selected, multiplicity-edited sequence. This allows for the differentiation of CH/CH₃ (positive phase) from CH₂ (negative phase) signals.[20]
-
Spectral Width (SW):
-
F2 (¹H): Cover the full proton range (e.g., 0-10 ppm).
-
F1 (¹³C): Cover the expected carbon range (e.g., 0-160 ppm).
-
-
Number of Scans (NS): 4 to 16 scans per increment.
-
Increments (TD in F1): 128 to 256 increments.
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of ~145 Hz.
-
Processing: Apply a sine-bell or QSINE window function in both dimensions.
HMBC (Heteronuclear Multiple Bond Correlation) Protocol
-
Pulse Program: hmbclpndqf or a similar gradient-selected sequence.[16]
-
Spectral Width (SW): Same as HSQC.
-
Number of Scans (NS): 8 to 32 scans per increment, as HMBC is less sensitive than HSQC.
-
Increments (TD in F1): 256 to 512 increments.
-
Long-Range Coupling Constant (nJ(CH)): Optimized for a long-range coupling of 8-10 Hz. This value is a compromise to detect correlations over both two and three bonds.[13][21]
-
Processing: Apply a sine-bell window function and display in magnitude mode.
Data Analysis & Structural Interpretation
The following tables present the expected NMR data for this compound. This illustrative data serves as a benchmark for interpreting the experimental spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Label | Atom Type | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
| H3 / H4 | Pyrrole CH | ~5.8 | s | 2H | ~106.0 |
| H7 / H11 | Benzyl CH (ortho) | ~7.1 | d | 2H | ~126.5 |
| H8 / H10 | Benzyl CH (meta) | ~7.3 | t | 2H | ~128.8 |
| H9 | Benzyl CH (para) | ~7.2 | t | 1H | ~127.0 |
| H12 | Benzyl CH₂ | ~5.0 | s | 2H | ~50.0 |
| H13 / H14 | Methyl CH₃ | ~2.1 | s | 6H | ~12.5 |
| C2 / C5 | Pyrrole C (quat.) | - | - | - | ~128.0 |
| C3 / C4 | Pyrrole C | - | - | - | ~106.0 |
| C6 | Benzyl C (quat.) | - | - | - | ~138.0 |
| C7 / C11 | Benzyl C | - | - | - | ~126.5 |
| C8 / C10 | Benzyl C | - | - | - | ~128.8 |
| C9 | Benzyl C | - | - | - | ~127.0 |
| C12 | Benzyl C | - | - | - | ~50.0 |
| C13 / C14 | Methyl C | - | - | - | ~12.5 |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.[22]
Table 2: Key Expected 2D NMR Correlations for Structure Validation
| Experiment | Proton (¹H) Signal | Correlated Nucleus (¹H or ¹³C) | Correlation Type | Structural Insight |
| COSY | H8/H10 (~7.3 ppm) | H7/H11, H9 | ³JHH | Confirms connectivity within the benzyl ring spin system. |
| HSQC | H3/H4 (~5.8 ppm) | C3/C4 (~106.0 ppm) | ¹JCH | Links pyrrole protons to their directly attached carbons. |
| HSQC | H12 (~5.0 ppm) | C12 (~50.0 ppm) | ¹JCH | Links benzylic CH₂ protons to their carbon. |
| HSQC | H13/H14 (~2.1 ppm) | C13/C14 (~12.5 ppm) | ¹JCH | Links methyl protons to their carbons. |
| HMBC | H12 (~5.0 ppm) | C2/C5 (~128.0 ppm) | ³JCH | Crucial link: Proves the benzyl group is attached to the pyrrole ring at N1. |
| HMBC | H12 (~5.0 ppm) | C6 (~138.0 ppm) | ²JCH | Confirms attachment of the CH₂ group to the benzyl ring. |
| HMBC | H13/H14 (~2.1 ppm) | C2/C5 (~128.0 ppm) | ²JCH | Crucial link: Confirms methyl groups are attached to C2/C5. |
| HMBC | H13/H14 (~2.1 ppm) | C3/C4 (~106.0 ppm) | ³JCH | Further supports methyl group positions. |
| HMBC | H3/H4 (~5.8 ppm) | C2/C5 (~128.0 ppm) | ²JCH | Confirms pyrrole ring connectivity. |
Interpretation Walkthrough:
-
COSY Analysis: The COSY spectrum will primarily show correlations within the benzyl ring, confirming the ortho, meta, and para relationships. A key observation would be the lack of correlation from the pyrrole protons (H3/H4) to any other protons, confirming they are isolated in their spin system.[23][24]
-
HSQC Analysis: The HSQC spectrum serves as a direct map, linking every proton signal to its carbon.[2][25][26][27] For instance, the signal at ~5.8 ppm in the ¹H dimension will show a cross-peak to the signal at ~106.0 ppm in the ¹³C dimension, definitively assigning C3/C4. This step assigns all protonated carbons.
-
HMBC Analysis - Assembling the Puzzle: The HMBC spectrum provides the definitive connections.[28][29] The most critical correlations are highlighted in Table 2:
-
Benzyl-to-Pyrrole Linkage: The observation of a cross-peak from the benzylic methylene protons (H12) to the quaternary pyrrole carbons (C2/C5) is irrefutable evidence. This is a three-bond correlation (H12-C12-N1-C2/C5) that can only exist if the benzyl group is attached to the nitrogen atom.
-
Methyl Group Placement: A strong cross-peak from the methyl protons (H13/H14) to the same quaternary carbons (C2/C5) confirms their position adjacent to the nitrogen. This two-bond correlation (H13/14-C13/14-C2/C5) is expected to be intense and is a key piece of evidence.[14]
-
The following diagram visualizes these key HMBC correlations that lock the molecular structure in place.
Conclusion: A Superior Approach to Structural Validation
Relying solely on 1D NMR for the structural elucidation of this compound would leave critical questions of connectivity unanswered. By employing a synergistic suite of 2D NMR experiments, we move from plausible assignment to definitive validation.
-
COSY establishes the proton framework of the individual subunits.
-
HSQC provides an unambiguous assignment of all protonated carbons.
-
HMBC serves as the master tool, connecting these subunits through long-range couplings and confirming the positions of all substituents and quaternary carbons.
This comprehensive approach not only provides irrefutable proof of the target structure but also serves as a robust, self-validating protocol applicable to a wide range of complex organic molecules. For professionals in drug discovery and chemical research, mastering this workflow is essential for ensuring the scientific integrity and success of their work.
References
-
Oxford Instruments. (n.d.). ¹H-¹H COSY & TOCSY two-dimensional NMR spectroscopy. Oxford Instruments. [Link]
-
Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
-
CEITEC. (n.d.). COSY (COrrelation SPectroscopy). CF NMR CEITEC. [Link]
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Chemistry For Everyone. (2025). What Is HMBC NMR?. YouTube. [Link]
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Chemistry For Everyone. (2025). What Is HSQC NMR?. YouTube. [Link]
-
Chemistry For Everyone. (2025). What Is COSY NMR?. YouTube. [Link]
-
Wikipedia. (2023). Heteronuclear single quantum coherence spectroscopy. Wikipedia. [Link]
-
NMR Wiki. (2009). HSQC - NMR Wiki. [Link]
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Columbia University. [Link]
-
Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]
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A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Purity Determination of Pyrrole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of purity is not merely a regulatory hurdle but a cornerstone of safety and efficacy. For active pharmaceutical ingredients (APIs) and intermediates built upon the pyrrole scaffold—a privileged structure in medicinal chemistry—this analytical challenge demands a robust, accurate, and reliable methodology.[1][2][3] While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have traditionally dominated purity assays, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method offering distinct advantages.[4][5]
This guide provides an in-depth comparison of qNMR with alternative methods for the purity assessment of pyrrole derivatives. It is designed to move beyond a simple recitation of protocols, offering instead a field-proven perspective on the causality behind experimental choices, ensuring that every procedure is a self-validating system.
The Principle of qNMR: A Foundation of Absolute Purity
Unlike chromatographic methods that often rely on the availability of identical reference standards for each impurity, qNMR operates on a fundamental principle: the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1] This unique characteristic allows for the determination of the absolute purity of a compound by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity and concentration, without the need for response factor calculations.[4][6] This makes qNMR a primary ratio method, with results traceable to the International System of Units (SI).
The purity of the analyte (P_analyte) is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I : Integral of the NMR signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the standard
-
analyte : Refers to the compound of interest
-
std : Refers to the internal standard[1]
Strategic Selection of the Internal Standard for Pyrrole Derivatives
The accuracy of a qNMR experiment is fundamentally anchored to the choice of the internal standard. An ideal internal standard must satisfy several critical criteria:
-
High Purity and Stability: The standard must have a certified purity and be chemically stable in the chosen deuterated solvent, showing no reactivity with the analyte.
-
Signal Uniqueness: It should exhibit one or more sharp signals, preferably singlets, in a region of the ¹H NMR spectrum that is free from any signals of the pyrrole derivative or potential impurities.
-
Solubility: The standard must be fully soluble in the same deuterated solvent as the analyte to ensure a homogeneous solution.[7]
-
Known Proton Count: The number of protons giving rise to the selected signal must be accurately known.
For pyrrole derivatives, which typically exhibit aromatic proton signals in the range of 6.0-8.5 ppm, careful selection is paramount. The table below provides a list of common qNMR internal standards and their ¹H chemical shifts in various deuterated solvents to aid in this selection process.
| Internal Standard | Signal (ppm) in CDCl₃ | Signal (ppm) in DMSO-d₆ | Signal (ppm) in Acetone-d₆ | Signal (ppm) in CD₃OD | Signal (ppm) in D₂O | Key Characteristics |
| Maleic Acid | 6.30 (s, 2H) | 6.25 (s, 2H) | 6.45 (s, 2H) | 6.35 (s, 2H) | 6.30 (s, 2H) | Good for polar analytes; hygroscopic. |
| 1,4-Dinitrobenzene | 8.45 (s, 4H) | 8.50 (s, 4H) | 8.55 (s, 4H) | 8.50 (s, 4H) | Insoluble | Suitable for non-polar to moderately polar analytes. |
| Dimethyl Sulfone (DMSO₂) | 3.00 (s, 6H) | 3.10 (s, 6H) | 2.95 (s, 6H) | 3.05 (s, 6H) | 3.15 (s, 6H) | Highly stable, good for a wide range of polarities. |
| 1,3,5-Trimethoxybenzene | 6.10 (s, 3H), 3.75 (s, 9H) | 6.15 (s, 3H), 3.70 (s, 9H) | 6.20 (s, 3H), 3.75 (s, 9H) | 6.25 (s, 3H), 3.80 (s, 9H) | Insoluble | Provides signals in less crowded regions. |
| 1,4-Bis(trimethylsilyl)benzene (BTMSB) | 7.40 (s, 4H), 0.25 (s, 18H) | 7.45 (s, 4H), 0.20 (s, 18H) | 7.50 (s, 4H), 0.20 (s, 18H) | 7.45 (s, 4H), 0.20 (s, 18H) | Insoluble | Excellent for non-polar analytes, sharp upfield singlet. |
| Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS-d₆) | Insoluble | Soluble, 0.00 (s, 9H) | Soluble, 0.00 (s, 9H) | Soluble, 0.00 (s, 9H) | 0.00 (s, 9H) | Water-soluble standard, excellent for biological samples. |
Note: Chemical shifts are approximate and can vary slightly with concentration, temperature, and sample matrix. Verification with a pure standard is recommended.
Experimental Protocol: A Self-Validating qNMR Workflow
The following protocol is designed to ensure the acquisition of high-quality, reliable qNMR data for the purity determination of pyrrole derivatives. The causality behind each step is explained to foster a deeper understanding of the methodology.
Caption: Decision tree for selecting a purity analysis method.
The following table summarizes the performance of qNMR, HPLC-UV, and GC-MS for the purity analysis of pyrrole derivatives.
| Feature | Quantitative NMR (qNMR) | HPLC-UV | GC-MS |
| Principle | Absolute quantification based on molar ratios to an internal standard. | Separation based on polarity, quantification via UV absorbance relative to a standard curve. | Separation based on volatility and polarity, with mass-based detection and quantification. |
| Reference Standard | Requires a certified internal standard of a different structure. | Requires a certified reference standard of the analyte itself and for each impurity to be quantified. | Requires a reference standard for quantification. |
| Selectivity | High; resolves protons in different chemical environments. | Good to excellent, depending on column and mobile phase optimization. | High, especially with high-resolution mass spectrometry. |
| Accuracy & Precision | Excellent; relative standard deviations (RSD) typically <1%. [6] | Good to excellent; RSD <2% is common. | Good to excellent; RSD <5% is achievable. |
| LOD / LOQ | Typically ~0.1% for impurities. [8]Can be improved with cryoprobes. [7] | Lower than qNMR; often in the range of 0.01-0.05%. | Generally the most sensitive for volatile impurities. |
| Structural Information | Yes; provides full structural confirmation of the analyte and impurities. | No; retention time alone is not definitive for identification. | Yes; mass spectrum provides structural information. |
| Sample Throughput | Lower, due to long relaxation delays required for quantification. | High; suitable for routine quality control. | Moderate to high. |
| Sample Destructiveness | Non-destructive; sample can be recovered. | Destructive. | Destructive. |
| Best For... | Absolute purity determination, certification of reference materials, structural confirmation. | Routine QC, stability studies, detection of trace impurities. | Analysis of volatile impurities and starting materials. |
A Note on the Stability of Pyrrole Derivatives:
Pyrrole and its derivatives can be sensitive to acidic conditions, which may lead to oligomerization or polymerization. [7]When selecting a deuterated solvent and internal standard, it is crucial to ensure the resulting solution is not acidic. If there is any doubt, using a neutral solvent like DMSO-d₆ or Acetone-d₆ is advisable. For prolonged experiments, it is good practice to re-acquire a spectrum after a period to check for any degradation of the analyte.
Conclusion
Quantitative NMR has established itself as an indispensable tool for the purity determination of pyrrole derivatives in the pharmaceutical industry. Its capacity for absolute, direct quantification without the need for analyte-specific reference standards provides a level of analytical certainty that is orthogonal and complementary to traditional chromatographic methods. While HPLC and GC remain vital for high-throughput screening and trace impurity analysis, qNMR offers an unparalleled combination of quantification and structural confirmation in a single, non-destructive experiment. By understanding the fundamental principles and meticulously controlling the experimental parameters as outlined in this guide, researchers can leverage qNMR to generate highly accurate and defensible purity data, ensuring the quality and integrity of their pyrrole-based compounds.
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Pauli, G.F., et al. (2014). Purity by Absolute qNMR Instructions. University of Illinois Chicago. [Link]
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Liu, Y., et al. (2016). Direct Comparison of (19)F qNMR and (1)H qNMR by Characterizing Atorvastatin Calcium Content. PubMed. [Link]
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PubMed. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). [Link]
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Analysis of reaction kinetics for the formation of 1-Benzyl-2,5-dimethylpyrrole
An In-Depth Comparative Guide to the Reaction Kinetics for the Formation of 1-Benzyl-2,5-dimethylpyrrole
Authored by a Senior Application Scientist
This guide provides a detailed analysis and comparison of synthetic methodologies for the formation of this compound, a key heterocyclic scaffold in medicinal chemistry and materials science. Our focus extends beyond simple procedural outlines to an in-depth examination of the reaction kinetics that govern each method. By understanding the causality behind experimental choices and the kinetic profiles of different approaches, researchers can select and optimize the most effective synthesis strategy for their specific objectives.
Introduction: The Significance of the Paal-Knorr Synthesis
The formation of N-substituted pyrroles is a cornerstone of heterocyclic chemistry, with the resulting motifs being integral to a vast array of pharmaceuticals, natural products, and functional materials.[1] The reaction of a 1,4-dicarbonyl compound with a primary amine, known as the Paal-Knorr pyrrole synthesis, remains one of the most robust and widely utilized methods for accessing these structures.[2][3][4] This guide will use the synthesis of this compound from 2,5-hexanedione and benzylamine as a model system to compare the kinetics of the traditional acid-catalyzed thermal method against modern, energy-efficient alternatives.
The core transformation is as follows:
Caption: General reaction scheme for the target synthesis.
Mechanistic Underpinnings of the Paal-Knorr Reaction
A thorough kinetic analysis begins with a firm grasp of the reaction mechanism. The Paal-Knorr synthesis is not a simple one-step condensation; it is a sequential process where the cyclization step is typically rate-limiting.[5][6] Decades of research, including detailed studies by Amarnath et al., have established that the reaction proceeds through a hemiaminal intermediate rather than an enamine.[6][7][8]
The accepted mechanism involves these key stages:
-
Acid Catalysis and Hemiaminal Formation: The reaction is initiated by the protonation of a carbonyl oxygen by an acid catalyst. This crucial step increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the primary amine (benzylamine).
-
Rate-Determining Cyclization: The initial adduct rapidly forms a hemiaminal. The hydroxyl group of this intermediate then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step is the slowest in the sequence and thus dictates the overall reaction rate.[5][6]
-
Dehydration and Aromatization: The resulting cyclic intermediate undergoes a series of dehydration steps to eliminate two molecules of water, leading to the formation of the stable, aromatic pyrrole ring.
Caption: The mechanistic pathway of the Paal-Knorr pyrrole synthesis.
Comparative Kinetic Analysis of Synthesis Methodologies
We will now compare the conventional thermal method with modern energy-input techniques. The objective is to understand how different energy sources impact the reaction kinetics, leading to variations in reaction time, temperature requirements, and overall efficiency.
Method 1: Conventional Thermal Synthesis (The Baseline)
This is the classic approach, typically involving refluxing the reactants in a suitable solvent with an acid catalyst.
-
Kinetic Profile: The reaction rate is governed by the Arrhenius equation, where temperature is the primary lever for overcoming the activation energy of the rate-determining cyclization step. Reaction times are typically on the order of several hours.
-
Causality of Choices:
-
Solvent: A high-boiling polar solvent like ethanol or acetic acid is often used to maintain the required temperature for an extended period.[9] Acetic acid can also serve as the catalyst.[7]
-
Catalyst: Weak Brønsted acids (e.g., acetic acid, p-TsOH) are preferred. Strong acidic conditions (pH < 3) can favor the competing Paal-Knorr furan synthesis, reducing the yield of the desired pyrrole.[7]
-
-
Limitations: The primary drawback is the long reaction time and sustained high energy input, which makes the process inefficient and less environmentally friendly.
Method 2: Microwave-Assisted Synthesis (Rapid Heating)
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.
-
Kinetic Profile: Microwave-assisted synthesis offers a dramatic acceleration of the reaction rate. This is attributed to the efficient and rapid heating of the polar reactants and solvent via dielectric heating, leading to a significant reduction in reaction time from hours to mere minutes.[10][11]
-
Causality of Choices:
-
Advantages: The key kinetic advantage is speed. The rapid throughput makes this method ideal for library synthesis in drug discovery and for process optimization.
Method 3: Mechanochemical Synthesis (Solvent-Free)
This approach utilizes mechanical energy, typically from ball milling, to drive the reaction.
-
Kinetic Profile: Mechanochemistry provides a rapid, solvent-free alternative. The mechanical forces induce intimate mixing and high local pressures at the point of particle collision, which can significantly lower the activation barrier and lead to very short reaction times, often comparable to microwave synthesis.[12]
-
Causality of Choices:
-
Catalyst: A solid, non-volatile acid like citric acid is an excellent choice, as it is environmentally benign and effective under these conditions.[12]
-
Conditions: The reaction is performed neat (solvent-free), which eliminates the need for solvent handling and removal, resulting in a very high atom economy and a low E-factor.
-
-
Advantages: This method is highly aligned with the principles of green chemistry. The kinetic benefits are coupled with profound environmental advantages due to the absence of bulk solvents.
Data Summary: A Head-to-Head Comparison
The following table summarizes the kinetic and performance data for the synthesis of N-substituted pyrroles via the compared methodologies, based on data reported in the literature.
| Parameter | Conventional Thermal Synthesis | Microwave-Assisted Synthesis | Mechanochemical Synthesis |
| Energy Source | Conventional Heating (Oil Bath) | Microwave Irradiation | Mechanical Grinding (Ball Mill) |
| Typical Catalyst | Acetic Acid, p-TsOH[1][7] | Iodine, Ionic Liquids, CaCl₂[10] | Citric Acid[12] |
| Solvent | Ethanol, Acetic Acid | Often Solvent-Free or Green Solvents[10] | Solvent-Free[12] |
| Typical Temperature | 80-120 °C (Reflux) | 100-150 °C[10] | Room Temperature (local heating) |
| Typical Reaction Time | 4-24 hours[1][9] | 1-15 minutes[10] | 15-30 minutes[12] |
| Reported Yield (%) | 60-85% | 75-98%[10] | >90%[12] |
| Kinetic Advantage | Baseline | Extremely Rapid Rate Acceleration | Rapid, Solvent-Free |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be reproducible and include checkpoints for validation. The general workflow is depicted below.
Caption: A generalized workflow for the synthesis of this compound.
Protocol 1: Conventional Thermal Synthesis
-
Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-hexanedione (1.0 eq), ethanol (30 mL), and benzylamine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Rationale: The acid catalyzes the condensation, while using a catalytic amount of a weak acid prevents side reactions.[7]
-
Heat the mixture to reflux (approx. 80 °C) using an oil bath.
-
Monitor the reaction progress every hour using Thin-Layer Chromatography (TLC) (e.g., mobile phase 9:1 Hexane:Ethyl Acetate). Self-Validation: The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford pure this compound.
-
Protocol 2: Microwave-Assisted Synthesis
-
Methodology:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stirrer, combine 2,5-hexanedione (1.0 eq) and benzylamine (1.1 eq).
-
Add a catalytic amount of iodine (I₂) (e.g., 5 mol%). Rationale: Iodine serves as a mild Lewis acid catalyst that is highly effective under microwave conditions.[10]
-
Seal the vessel and place it in a dedicated laboratory microwave reactor.
-
Irradiate the mixture at 120 °C for 10 minutes. Self-Validation: A rapid color change is often indicative of reaction progress. Confirm completion with TLC after cooling.
-
After cooling to room temperature, add diethyl ether (10 mL) and filter to remove the catalyst.[10]
-
Evaporate the solvent from the filtrate to isolate the pure product, which is often of high purity without further purification.
-
Conclusion and Recommendations
The synthesis of this compound via the Paal-Knorr reaction provides an excellent platform for comparing the kinetic profiles of different synthetic methodologies.
-
For routine, small-scale synthesis where time is not a critical factor, the Conventional Thermal Method remains a viable and accessible option.
-
For high-throughput synthesis, rapid optimization, and medicinal chemistry applications, the Microwave-Assisted Method is superior due to its dramatic rate enhancement, reducing reaction times from hours to minutes.
-
For processes where environmental impact is a primary concern and for large-scale green synthesis, the Mechanochemical Method is the most compelling alternative. It offers rapid kinetics in the complete absence of solvent, representing the most sustainable approach.
This guide demonstrates that by analyzing the underlying kinetics and mechanisms, researchers can make informed decisions that align with their goals for efficiency, speed, and sustainability.
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Silber, K., Wagner, F. L., Hone, C., & Kappe, C. O. (2020). Kinetic Modeling of Multi-Step Transformations Using Dynamic Flow Experiments. ResearchGate. [Link]
-
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-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Prosa, M., & Van der Eycken, E. V. (2020). Recent Advancements in Pyrrole Synthesis. PubMed Central. [Link]
-
Karton, A. (2009). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. ScienceDirect. [Link]
-
Rojas-Lima, S., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
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-
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A Comparative Guide to the Biological Activity of 1-Benzyl-2,5-dimethylpyrrole and Related Analogs
This guide provides a comparative analysis of the biological activities of 1-benzyl-2,5-dimethylpyrrole, positioning it as a key exemplar of N-substituted dialkylpyrroles. We will explore its potential antimicrobial, anti-inflammatory, and cytotoxic properties in contrast to other significant classes of pyrrole analogs, supported by established experimental data and detailed protocols for validation.
Introduction: The Pyrrole Scaffold in Medicinal Chemistry
The pyrrole ring is a five-membered aromatic heterocycle that serves as a foundational structure in a vast number of biologically active compounds.[1][2] It is a "privileged scaffold," appearing in natural products like heme, chlorophyll, and vitamin B12, as well as in numerous synthetic pharmaceuticals with a wide spectrum of therapeutic applications.[1][3] These applications include antibacterial, antifungal, anti-inflammatory, and anticancer activities.[3][4][5]
The biological profile of a pyrrole derivative is profoundly influenced by the nature and position of its substituents. This guide focuses on the 1,2,5-trisubstituted pattern, exemplified by This compound . We will analyze how its specific structural features—an N-benzyl group for lipophilicity and steric bulk, and methyl groups at the C2 and C5 positions known to be crucial for activity in some series[6]—are likely to define its biological activity when compared against other well-documented pyrrole analogs, such as halogenated marinopyrroles, diarylpyrroles, and fused pyrrole systems.
Antimicrobial and Antifungal Activity
Pyrrole derivatives have long been recognized for their potent antimicrobial properties.[5][7] Naturally occurring compounds like Pyrrolnitrin serve as a testament to this, and extensive research has led to the synthesis of novel pyrrole analogs to combat drug-resistant pathogens.[5][8]
Comparative Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of pyrrole compounds is heavily dependent on their substitution patterns.
-
N-Aryl and N-Benzyl Pyrroles : The introduction of a bulky, lipophilic group at the N1 position, such as a benzyl group, can enhance membrane permeability, a critical step for antimicrobial action. Studies on N-benzyl-2,5-dihydro-1H-pyrrole conjugates have shown promising activity against various bacterial and fungal strains.[9]
-
2,5-Dimethyl Substitution : Methyl groups at the C2 and C5 positions are noted as potential sites for CYP-mediated metabolism, but their removal can lead to a significant loss of activity in some antimalarial pyrrolone series, suggesting they are critical for target engagement.[6] In other series, these substitutions contribute to potent antimicrobial and antitubercular activity.[10][11][12]
-
Halogenated and Phenyl-Substituted Pyrroles : Analogs featuring phenyl rings or halogen atoms often exhibit broad-spectrum activity. For instance, diphenyl pyrrole compounds have shown notable activity against drug-resistant bacteria.[13]
Based on these principles, this compound is hypothesized to possess significant antimicrobial potential, leveraging both the membrane-disrupting potential of the N-benzyl group and the activity-conferring nature of the 2,5-dimethyl substitution.
Illustrative Data Comparison
The following table presents hypothetical yet representative Minimum Inhibitory Concentration (MIC) data to illustrate how this compound might perform against other pyrrole analogs.
| Compound Class | Representative Structure | S. aureus (Gram+) MIC (µg/mL) | E. coli (Gram-) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| N-Benzyl, Dialkyl Pyrrole | This compound | 2-4 | 8-16 | 4-8 |
| Fused Pyrrole | Pyrrolopyrimidine Analog[7] | 1-2 | >32 | 1-2 |
| N-Aryl Pyrrole | 4-(Pyrrol-1-yl)benzoic acid analog[10] | 4 | 8 | 16 |
| Positive Control | Ciprofloxacin / Clotrimazole[14] | 1 | 1 | 2 |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[15][16] The MIC is the lowest concentration that inhibits visible microbial growth.[15]
Causality: This method is chosen for its efficiency in testing multiple concentrations simultaneously, providing a quantitative measure of antimicrobial potency. The use of a 0.5 McFarland standard ensures a consistent starting inoculum, making the results reproducible.[15]
Workflow Diagram: Broth Microdilution for MIC Determination
Caption: Inhibition of the COX pathway by anti-inflammatory pyrroles.
Illustrative Data Comparison
The table below shows hypothetical data from an in vitro protein denaturation assay, a common primary screen for anti-inflammatory activity. [17][18]
| Compound Class | Representative Structure | Concentration (µg/mL) | % Inhibition of Protein Denaturation |
|---|---|---|---|
| N-Benzyl, Dialkyl Pyrrole | This compound | 100 | 75.2% |
| Diarylpyrrole | 4,5-Diarylpyrrole analog [19] | 100 | 85.5% |
| Fused Pyrrole | Pyrrolo[3,4-c]pyrrole analog [20] | 100 | 81.3% |
| Positive Control | Diclofenac Sodium | 100 | 92.8% |
Experimental Protocol: In Vitro Anti-inflammatory Activity (Inhibition of Albumin Denaturation)
Causality: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. [18]This assay is a cost-effective and rapid method to screen for compounds that can prevent this process. [21]Diclofenac sodium is used as a standard reference drug to validate the assay's performance.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound solution at various concentrations (e.g., 10 to 500 µg/mL).
-
Control: A control solution is prepared with 2 mL of distilled water instead of the test compound.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Denaturation: Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes. [18]5. Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Anticancer (Cytotoxic) Activity
The pyrrole scaffold is present in several potent anticancer agents. [4][22]Their mechanisms of action are diverse, ranging from the inhibition of protein kinases to the induction of apoptosis. [4]
Comparative Structure-Activity Relationship (SAR) Insights
-
Marinopyrroles and Pyrrolomycins : These marine-derived, often halogenated, pyrroles exhibit cytotoxicity against a range of cancer cell lines. [23]Marinopyrrole A, for example, induces apoptosis by promoting the degradation of the anti-apoptotic protein Mcl-1. [23][24]* Fused Pyrroles : Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent anticancer agents, interfering with cell division and inducing apoptosis. [22]* Substituent Effects : The cytotoxic activity of pyrrole flavones was found to be highly dependent on the substitution pattern, with a 2-methyl-5-phenylpyrrol-1-yl moiety showing high potency against bladder cancer cells. [25]This highlights the importance of the C2 and C5 positions, which are methylated in this compound.
The combination of the bulky N-benzyl group and the 2,5-dimethyl substituents in our lead compound could lead to novel interactions with anticancer targets, making it a candidate for cytotoxic screening.
Illustrative Data Comparison
This table presents hypothetical IC₅₀ values (the concentration required to inhibit 50% of cell growth) from an MTT assay against a human cancer cell line.
| Compound Class | Representative Structure | Cancer Cell Line | IC₅₀ Value (µM) |
| N-Benzyl, Dialkyl Pyrrole | This compound | MCF-7 (Breast) | 15.5 |
| Halogenated Pyrrole | Marinopyrrole A [23] | HCT-116 (Colon) | < 5 |
| Fused Pyrrole | Pyrrole Flavone Analog [25] | 5637 (Bladder) | 2.97 |
| Positive Control | Doxorubicin | MCF-7 (Breast) | < 1 |
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
Causality: The MTT assay is a standard colorimetric method for assessing cell viability. [26]It relies on the principle that only metabolically active, viable cells can reduce the yellow tetrazolium salt MTT to a purple formazan product via mitochondrial reductase enzymes. [27][28]The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity. [27] Workflow Diagram: MTT Cytotoxicity Assay
Caption: Standard workflow for the MTT cell viability and cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7) into a 96-well plate at a density of ~10,000 cells/well and incubate for 24 hours to allow for cell adhesion. [27]2. Compound Treatment: Remove the old media and add fresh media containing the test compound at various concentrations. Include wells for vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. [26]Incubate for 2-4 hours.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals. [26][29]Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. [26]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.
Conclusion
This compound represents a structurally significant analog within the vast chemical space of pyrrole derivatives. Based on established structure-activity relationships, its N-benzyl and 2,5-dimethyl substitutions position it as a promising candidate for exhibiting a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. While direct comparative data is emerging, the experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to systematically evaluate its potential and compare its efficacy against other classes of pyrrole compounds. The continued exploration of such analogs is crucial for the discovery of novel therapeutic agents to address ongoing challenges in medicine.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzyl-2,5-dimethylpyrrole
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Benzyl-2,5-dimethylpyrrole, grounded in established safety principles and regulatory requirements. The procedures outlined here are designed to ensure the protection of laboratory personnel, the integrity of your facility, and the preservation of our environment.
Hazard Identification: The Foundation of Safe Disposal
Based on available data for structurally similar compounds, this compound should be treated as a hazardous substance with the following characteristics[2]:
| Hazard Category | Classification and Key Risks |
| Physical Hazards | Flammable Liquid (Category 3) : Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2] |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation - Category 3) : Toxic if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation (Category 2) : Causes skin irritation upon contact. | |
| Serious Eye Irritation (Category 2A) : Causes serious eye irritation. | |
| Specific Target Organ Toxicity (Single Exposure - Category 3) : May cause respiratory irritation.[2] | |
| Environmental Hazards | Should not be released into the environment. Do not empty into drains.[2] |
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the significant health hazards, strict adherence to PPE protocols is mandatory when handling this compound, including during disposal procedures.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a full-face shield if there is a risk of splashing.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use and dispose of them as contaminated waste after handling. |
| Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | All handling and disposal operations should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[2] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][5] |
Spill Management & Emergency Procedures
Accidents can happen, and preparedness is key to mitigating their impact.
Small Spill Cleanup
-
Eliminate Ignition Sources : Immediately turn off all open flames, hot plates, and spark-producing equipment.[2]
-
Ensure Ventilation : Work within a chemical fume hood or ensure the area is well-ventilated.
-
Contain the Spill : Use an inert, non-combustible absorbent material like vermiculite, sand, or earth to soak up the spill.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Using non-sparking tools, carefully scoop the absorbent material into a suitable, sealable container for hazardous waste.[2]
-
Decontaminate : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Label and Dispose : Label the waste container clearly and dispose of it according to the procedures outlined in Section 5.
Personal Exposure Response
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Inhalation : Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
Waste Accumulation and Segregation: A Systematic Approach
Proper segregation and accumulation of chemical waste are critical to prevent dangerous reactions and ensure regulatory compliance.
Decision-Making for Chemical Waste Segregation
The following diagram illustrates the fundamental logic for segregating this compound waste.
Caption: Cradle-to-grave hazardous waste disposal workflow.
Decontamination Procedures
-
Equipment : Reusable lab equipment (glassware, stir bars, etc.) should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol). This initial rinsate is considered hazardous and must be collected in your designated waste container. [6]After the initial rinse, equipment can be washed normally.
-
Empty Containers : The original container of this compound is also considered hazardous waste. It must be triple-rinsed with a suitable solvent. The rinsate from all three rinses must be collected and disposed of as hazardous waste. [6]Only after this procedure can the container be discarded as non-hazardous waste (or recycled, if applicable).
By adhering to these rigorous procedures, you fulfill your professional and regulatory obligations, ensuring that your valuable research does not come at the cost of safety or environmental health.
References
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Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Best Practices for Hazardous Waste Disposal . AEG Environmental. Available at: [Link]
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Material Safety Data Sheet - Pyrrole, 99% . Cole-Parmer. Available at: [Link]
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Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available at: [Link]
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What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. Available at: [Link]
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The OSHA Chemical Storage Requirements . Capital Resin Corporation. Available at: [Link]
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Chemical Waste Disposal Guidelines . Emory University. Available at: [Link]
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What are the OSHA Requirements for Hazardous Chemical Storage? . U.S. Chemical Storage. Available at: [Link]
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OSHA Respirator Requirements for Selected Chemicals . NIOSH - CDC. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
